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6-Bromo-4-chloro-7-methoxyquinazoline Documentation Hub

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  • Product: 6-Bromo-4-chloro-7-methoxyquinazoline
  • CAS: 1256955-27-7

Core Science & Biosynthesis

Foundational

chemical structure and nomenclature of 6-Bromo-4-chloro-7-methoxyquinazoline

This technical guide details the chemical structure, synthesis, and reactivity of 6-Bromo-4-chloro-7-methoxyquinazoline (CAS 1256955-27-7), a critical scaffold in medicinal chemistry. Role: Dual-Functionalized Electrophi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and reactivity of 6-Bromo-4-chloro-7-methoxyquinazoline (CAS 1256955-27-7), a critical scaffold in medicinal chemistry.

Role: Dual-Functionalized Electrophilic Scaffold for Kinase Inhibitor Discovery

Executive Summary

6-Bromo-4-chloro-7-methoxyquinazoline is a heteroaromatic building block extensively used in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). Its structural value lies in its orthogonal reactivity : the highly labile C4-chloro group allows for rapid introduction of the pharmacophore's "head" (typically an aniline), while the C6-bromo group serves as a handle for late-stage diversification via palladium-catalyzed cross-coupling.

PropertyData
IUPAC Name 6-Bromo-4-chloro-7-methoxyquinazoline
CAS Registry Number 1256955-27-7
Molecular Formula C₉H₆BrClN₂O
Molecular Weight 273.51 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; hydrolyzes in water

Structural Analysis & Nomenclature

The molecule consists of a fused benzene and pyrimidine ring (quinazoline core).[1] The numbering system is critical for understanding its regioselective reactivity.

Numbering and Functional Zones
  • Position 4 (Chloro): The "Electrophilic Warhead." This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring (N1 and N3).

  • Position 6 (Bromo): The "Diversification Handle."[2] A stable aryl halide under SNAr conditions, it is reserved for Suzuki-Miyaura or Buchwald-Hartwig couplings to optimize potency and solubility after the core pharmacophore is established.

  • Position 7 (Methoxy): The "Solubilizing Donor." This electron-donating group (EDG) modulates the electron density of the benzene ring and often participates in hydrogen bonding within the kinase ATP-binding pocket.

Structural Visualization

QuinazolineStructure Figure 1: Regiochemical map of 6-Bromo-4-chloro-7-methoxyquinazoline. C2 C2 N3 N3 C2->N3 C4 C4 N3->C4 Cl Cl C4->Cl Reactive C4a C4a C4->C4a C5 C5 C4a->C5 C6 C6 C5->C6 Br Br C6->Br Stable C7 C7 C6->C7 OMe OMe C7->OMe C8 C8 C7->C8 C8a C8a C8->C8a C8a->C4a N1 N1 C8a->N1 N1->C2

Synthesis Protocol

The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline is typically achieved via the chlorination of its quinazolinone precursor. This reaction transforms the stable amide-like carbonyl into a highly reactive chloro-imidate functionality.

Reaction Scheme

Precursor: 6-Bromo-7-methoxyquinazolin-4(3H)-one (CAS 950577-05-6) Reagent: Phosphorus Oxychloride (POCl₃) Catalyst: N,N-Dimethylformamide (DMF) or N,N-Diethylaniline

Step-by-Step Methodology

Note: This protocol involves corrosive reagents and must be performed in a fume hood.

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 6-bromo-7-methoxyquinazolin-4(3H)-one (1.0 equiv) in POCl₃ (10.0 equiv).

    • Expert Insight: POCl₃ acts as both solvent and reagent. A large excess ensures complete conversion and maintains fluidity.

  • Catalysis: Add a catalytic amount of DMF (2-3 drops).

    • Mechanism:[3][4] DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than POCl₃ alone, accelerating the attack on the quinazolinone oxygen [1].

  • Reflux: Heat the mixture to 105–110°C for 2–4 hours.

    • Monitoring: The suspension will clear to a homogeneous solution as the starting material is consumed. Monitor by TLC (eluent: 50% EtOAc/Hexane) or LC-MS.

  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (azeotrope with toluene if necessary).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring.

    • Neutralize carefully with saturated aqueous NaHCO₃ or K₂CO₃ to pH 8.

    • Critical Step: The product is prone to hydrolysis back to the quinazolinone if left in acidic aqueous media for too long. Neutralize quickly.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum over P₂O₅.

    • Purification: If necessary, recrystallize from dichloromethane/hexane or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Chlorination workflow for converting quinazolinone to chloroquinazoline. Start Start: 6-Bromo-7-methoxyquinazolin-4(3H)-one Reagents Add POCl3 (10 eq) + cat. DMF Start->Reagents Reflux Reflux at 110°C (2-4 hrs) Formation of Vilsmeier Intermediate Reagents->Reflux Concentrate Remove excess POCl3 (Vacuum Distillation) Reflux->Concentrate Quench Quench in Ice/Water Neutralize with NaHCO3 Concentrate->Quench Filter Filter Precipitate & Dry Quench->Filter Final Product: 6-Bromo-4-chloro-7-methoxyquinazoline Filter->Final

Reactivity & Applications

This molecule is a "privileged scaffold" because it allows for sequential functionalization .

The C4 SNAr Reaction (First Functionalization)

The C4-chlorine is displaced by nucleophiles (typically anilines) to form the kinase hinge-binding motif.

  • Conditions: Isopropanol or Acetonitrile, reflux, 2–12 hours.

  • Selectivity: The C4-Cl reacts exclusively; the C6-Br remains intact.

  • Example: Reaction with 3-chloro-4-fluoroaniline yields the core structure similar to Gefitinib/Vandetanib analogs [2].

The C6 Cross-Coupling (Second Functionalization)

Once the C4 position is secured, the C6-bromo group is used to extend the molecule into the "solvent-exposed region" of the kinase pocket.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

  • Buchwald-Hartwig: Coupling with amines (e.g., solubilizing tails).

  • Sonogashira: Coupling with alkynes.[4]

Reactivity Map

ReactivityMap Figure 3: Divergent synthesis strategy using the orthogonal reactivity of Cl and Br. Core 6-Bromo-4-chloro- 7-methoxyquinazoline Intermediate 4-Anilino-6-bromo- 7-methoxyquinazoline Core->Intermediate S_NAr at C4 (Cl displacement) Aniline Aniline (Ar-NH2) iPrOH, Reflux Aniline->Intermediate FinalDrug Disubstituted Kinase Inhibitor Intermediate->FinalDrug Suzuki Coupling at C6 (Br displacement) Boronic Boronic Acid (R-B(OH)2) Pd(PPh3)4, K2CO3 Boronic->FinalDrug

[2][5][6]

Safety & Handling

  • Hazards: The compound hydrolyzes to release HCl gas upon contact with moisture. It is a skin sensitizer and severe eye irritant.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Spill Response: Neutralize with sodium bicarbonate before disposal.

References

  • Arnott, E. A., et al. (2011).[5][6] "POCl3 chlorination of 4-quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661.[5][6] Link

  • Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. Link

  • Wedge, S. R., et al. (2002). "ZD6474: a novel, orally administered inhibitor of VEGF signaling with antitumor activity." Cancer Research, 62(16), 4645-4655. Link

Sources

Exploratory

The 6-Bromo-4-chloro-7-methoxyquinazoline Scaffold: A Divergent Platform for Kinase Inhibitor Discovery

The following technical guide provides an in-depth analysis of 6-Bromo-4-chloro-7-methoxyquinazoline , a high-value pharmacophore used extensively in the discovery of tyrosine kinase inhibitors (TKIs). [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Bromo-4-chloro-7-methoxyquinazoline , a high-value pharmacophore used extensively in the discovery of tyrosine kinase inhibitors (TKIs).

[1]

Executive Summary

In the landscape of targeted oncology, the quinazoline pharmacophore remains a "privileged structure," forming the backbone of blockbuster drugs like Gefitinib, Erlotinib, and Vandetanib. While many approved inhibitors rely on a 6,7-dialkoxy substitution pattern, the 6-Bromo-4-chloro-7-methoxyquinazoline core offers a distinct advantage: orthogonal reactivity .[1]

This scaffold possesses two chemically distinct "warheads":

  • C4-Chloro: A highly reactive electrophile for Nucleophilic Aromatic Substitution (SNAr), typically used to install the "hinge-binding" aniline.[1]

  • C6-Bromo: A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage diversification into the solvent-accessible pocket of the kinase ATP binding site.[1]

This guide details the synthetic utility, structural-activity relationships (SAR), and experimental protocols required to leverage this scaffold for drug discovery.

Structural Analysis & Synthetic Utility[2][3]

The "Inverse" Substitution Strategy

Most first-generation EGFR inhibitors (e.g., Gefitinib) utilize a 6,7-dialkoxy motif where solubilizing groups are attached via ether linkages.[1] The 6-Bromo-4-chloro-7-methoxyquinazoline scaffold represents an "inverse" approach regarding the C6 vector.[1]

  • Standard Core (e.g., Gefitinib): C6-O-R and C7-O-R.[1] Hard to modify the carbon skeleton directly.

  • 6-Bromo Core: Allows direct formation of C-C, C-N, or C-S bonds at the 6-position. This enables the introduction of rigid aryl rings, solubilizing tails, or acrylamide "warheads" (for covalent inhibition) directly onto the aromatic ring, altering the vector of the substituent to explore novel hydrophobic pockets [1, 2].

Chemoselectivity Profile

The success of this scaffold relies on the reactivity difference between the C4-Cl and C6-Br bonds.

  • Reactivity Order: C4-Cl (SNAr) > C6-Br (Pd-Coupling).[1]

  • Implication: The standard workflow involves displacing the C4-chloride first under mild conditions, leaving the C6-bromide intact for subsequent modification. Reversing this order is possible but risks hydrolysis of the sensitive C4-Cl bond during the basic conditions required for Suzuki coupling [3].

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, transforming the core into a library of potential inhibitors.

SynthesisWorkflow Core 6-Bromo-4-chloro- 7-methoxyquinazoline (Scaffold) Intermediate Intermediate A: 4-Anilino-6-bromo- 7-methoxyquinazoline Core->Intermediate Step 1: S_NAr (Aniline, iPrOH, 80°C) Product1 Analog Type 1: 6-Aryl-4-anilino (Suzuki Coupling) Intermediate->Product1 Step 2: Pd(PPh3)4 Ar-B(OH)2, Na2CO3 Product2 Analog Type 2: 6-Alkynyl-4-anilino (Sonogashira) Intermediate->Product2 Step 2: PdCl2(PPh3)2 Alkyne, CuI

Figure 1: Divergent synthetic pathway. The C4-chlorine is displaced first, creating a stable intermediate for C6 diversification.

Structure-Activity Relationship (SAR)[1]

The C4-Aniline (Hinge Binder)

The substituent at C4 is the primary determinant of potency. It forms hydrogen bonds with the hinge region of the kinase (e.g., Met793 in EGFR).

  • Preferred Substituents: 3-chloro-4-fluoroaniline (Gefitinib-like) or 3-ethynylaniline (Erlotinib-like).[1]

  • Mechanism: These electron-deficient anilines increase the acidity of the NH proton, strengthening the H-bond to the kinase backbone carbonyl [4].

The C6-Extension (Solvent Front)

Using the bromine handle, researchers can probe the "sugar pocket" or solvent interface.

  • Aryl Ureas: Converting the C6-Br to an aryl urea (via Buchwald coupling with a urea precursor) creates dual inhibitors that can target both EGFR and VEGFR by extending into the back pocket [5].[1]

  • Solubility Modifiers: Coupling with pyridine or pyrazole boronic acids at C6 can significantly improve the LogP and aqueous solubility compared to the parent lipophilic core.

The C7-Methoxy Group
  • Role: This group is generally kept small (methoxy) to avoid steric clash with the floor of the ATP binding pocket (e.g., Leu718). It also serves as an electron-donating group (EDG), modulating the electron density of the quinazoline ring [1].

Experimental Protocols

Protocol A: SNAr Displacement (C4 Functionalization)

This protocol installs the hinge-binding element while preserving the C6-bromide.

Reagents:

  • 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq)[1][2]

  • 3-Chloro-4-fluoroaniline (1.1 eq)[1]

  • Isopropanol (IPA) (10 mL/g)[1]

  • Triethylamine (1.5 eq) - Optional, often not needed as the HCl salt precipitates cleanly.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the quinazoline core in Isopropanol.

  • Addition: Add 3-chloro-4-fluoroaniline in one portion.

  • Reflux: Heat the mixture to reflux (82°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot.[1]

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted aniline.

  • Free Basing (Optional): If the free base is required for the next step, suspend the solid in EtOAc and wash with saturated NaHCO3. Dry organic layer over Na2SO4 and concentrate.[1][3]

Protocol B: Suzuki-Miyaura Coupling (C6 Diversification)

This protocol utilizes the bromine handle to install an aryl group.[1]

Reagents:

  • 4-((3-Chloro-4-fluorophenyl)amino)-6-bromo-7-methoxyquinazoline (Intermediate from Protocol A) (1.0 eq)[1]

  • Phenylboronic acid (1.2 eq)[1]

  • Pd(PPh3)4 (0.05 eq) or Pd(dppf)Cl2 (for difficult substrates)[1]

  • Sodium Carbonate (2M aqueous solution, 3.0 eq)[1]

  • 1,4-Dioxane (10 mL/mmol)[1]

Procedure:

  • Degassing: Combine the quinazoline intermediate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon/Nitrogen for 10 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base.[1] Seal the vessel immediately.

  • Reaction: Heat to 90–100°C for 4–12 hours (or 1 hour at 120°C in a microwave reactor).

  • Workup: Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x).[1]

  • Purification: The crude residue usually requires flash column chromatography (Gradient: 0–5% Methanol in DCM) to remove palladium residues and homocoupled byproducts.[1]

Biological Mechanism of Action

The resulting analogs function as ATP-competitive inhibitors .[1] The diagram below illustrates the binding mode of a typical analog derived from this scaffold within the EGFR kinase domain.

BindingMode Hinge Kinase Hinge Region (Met793) N1 N1 (Quinazoline) H-Bond Acceptor Hinge->N1 H-Bond Pocket Hydrophobic Pocket (Gatekeeper Thr790) Solvent Solvent Interface C4_NH C4-NH (Aniline) H-Bond Donor C4_NH->Hinge H-Bond C6_Sub C6-Substituent (Solubility/Selectivity) C6_Sub->Pocket Steric fit C6_Sub->Solvent Extends towards

Figure 2: Binding interaction map. The quinazoline N1 and C4-NH form the critical "hinge binder" motif, while the C6-substituent (installed via the bromine handle) dictates selectivity and physicochemical properties.

Data Summary: Key Analogs & Potency

The following table summarizes known activity ranges for analogs derived from this specific 6-bromo-7-methoxy core [5, 6].

Analog Class (C6-Substituent)TargetIC50 Range (nM)Key Feature
Phenyl EGFR (WT)10 – 50Baseline potency; poor solubility.[1]
Pyridin-3-yl EGFR / c-Met50 – 150Improved aqueous solubility (LogP reduction).[1]
Aryl-Urea EGFR / VEGFR2< 20Dual inhibition; accesses back hydrophobic pocket.[1]
Acrylamide EGFR (T790M)< 10Irreversible covalent binding (requires C6-amine intermediate).[1]

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. (2021).[1]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017).[1] [1]

  • Suzuki–Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate. (2018).[1]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting EGFR. European Journal of Medicinal Chemistry. (2013).

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances. (2024).[1]

  • 6-Bromo-4-chloro-7-methoxyquinoline Compound Summary. PubChem. (Accessed 2026).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Substitution of 6-Bromo-4-chloro-7-methoxyquinazoline

Functionalization of the Quinazoline C4 Position Strategic Rationale & Chemical Biology The substrate 6-Bromo-4-chloro-7-methoxyquinazoline is a high-value scaffold in medicinal chemistry, particularly for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization of the Quinazoline C4 Position

Strategic Rationale & Chemical Biology

The substrate 6-Bromo-4-chloro-7-methoxyquinazoline is a high-value scaffold in medicinal chemistry, particularly for the synthesis of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

The molecule possesses three distinct reactive sites, but the C4-chloro position is the designated "warhead" for the initial diversification.

  • C4-Chloro: Highly electrophilic due to the electron-withdrawing inductive effect of N3 and the resonance contribution from N1. It is the site of Nucleophilic Aromatic Substitution (

    
    ).[1][2][3]
    
  • C6-Bromo: A stable halogen handle intended for subsequent Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to install solubility-enhancing moieties or extend the pharmacophore.

  • C7-Methoxy: An electron-donating group (EDG) that modulates the electronic density of the B-ring, slightly deactivating the core but providing essential binding interactions in the kinase ATP pocket.

The Challenge: The primary objective is to displace the C4-Cl with a nucleophile (amine, phenol, thiol) without debrominating the C6 position or hydrolyzing the C4-Cl to the thermodynamically stable (but useless) quinazolin-4-one.

Mechanistic Insight: The Pathway

The reaction proceeds via an Addition-Elimination mechanism .[1][2]

  • Addition: The nucleophile attacks the C4 carbon, disrupting the aromaticity of the pyrimidine ring and forming a resonance-stabilized Meisenheimer-like complex (anionic intermediate).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ), which is a superior leaving group compared to the bromide or methoxy groups in this context.[1]
    

Critical Process Parameter (CPP) - Solvent Selection:

  • Protic Solvents (e.g., Isopropanol, n-Butanol): Facilitate the reaction via acid catalysis (often utilizing the HCl generated in situ) and stabilize the transition state. The product typically precipitates as the hydrochloride salt, driving the equilibrium forward.[1]

  • Aprotic Dipolar Solvents (e.g., DMF, DMA, NMP): Enhance the nucleophilicity of the amine but require an external base to neutralize the generated HCl.

Experimental Protocols

Protocol A: The "Gold Standard" (Aniline Coupling)

Best for: Synthesizing kinase inhibitor cores (e.g., reaction with substituted anilines). Mechanism: Acid-Autocatalyzed Substitution.

Reagents:

  • Substrate: 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 – 1.1 eq)

  • Solvent: Isopropanol (IPA) (10–15 volumes)[1]

Workflow:

  • Charge: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the quinazoline substrate and Isopropanol.

  • Addition: Add the substituted aniline in a single portion.

  • Reaction: Heat the suspension to reflux (82°C) .

    • Observation: The starting material will dissolve as the temperature rises.[1] Within 30–60 minutes, a heavy precipitate (the product HCl salt) usually forms.[1]

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the disappearance of the parent mass (M+H) and the emergence of the product mass.

    • Note: The C6-Br isotopic pattern (

      
       ~1:1) must be preserved in the product spectrum.[1]
      
  • Workup (Filtration):

    • Cool the reaction mixture to room temperature (20–25°C), then chill to 0°C for 30 minutes to maximize precipitation.

    • Filter the solids under vacuum.[1][4]

    • Wash the filter cake with cold Isopropanol (

      
       vol) followed by Diethyl Ether (
      
      
      
      vol) to remove unreacted aniline.[1]
  • Drying: Dry the yellow/off-white solid in a vacuum oven at 45°C.

Yield Expectation: 85–95% as the HCl salt.[1]

Protocol B: Base-Mediated Substitution (Aliphatic Amines)

Best for: Introducing solubilizing groups (e.g., morpholine, N-methylpiperazine). Mechanism: Base-Assisted


.

Reagents:

  • Substrate: 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq)

  • Nucleophile: Aliphatic Amine (1.2 eq)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (
    
    
    
    ) (1.5 – 2.0 eq)[1]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 volumes)

Workflow:

  • Charge: Dissolve the quinazoline substrate in DCM or THF at room temperature.

  • Base Addition: Add DIPEA. The solution should remain clear.

  • Nucleophile Addition: Add the amine dropwise.

    • Exotherm Warning: Aliphatic amines are more nucleophilic than anilines; a mild exotherm may occur.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours. (Heating is rarely required and may promote impurities).[1]

  • Workup (Aqueous Extraction):

    • Quench with water.[1]

    • Extract the organic layer.[1]

    • Wash with saturated

      
       and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (typically MeOH/DCM gradient).[1]

Visualization of Workflow

G Start Start: 6-Bromo-4-chloro- 7-methoxyquinazoline Decision Select Nucleophile Type Start->Decision Aniline Aromatic Amine (Aniline) Decision->Aniline Weak Nucleophile Aliphatic Aliphatic Amine (Morpholine, etc.) Decision->Aliphatic Strong Nucleophile CondA Condition A: Isopropanol Reflux (Acid Autocatalysis) Aniline->CondA MonitorA Monitor: Heavy Precipitate Forms (HCl Salt) CondA->MonitorA Filter Filtration & Wash (IPA/Ether) MonitorA->Filter Success Target: 4-Substituted-6-bromo- 7-methoxyquinazoline Filter->Success CondB Condition B: DCM/THF + DIPEA (Base Scavenger) Aliphatic->CondB MonitorB Monitor: TLC/LCMS (Homogeneous Soln) CondB->MonitorB Extract Aqueous Workup (Extraction) MonitorB->Extract Extract->Success QC QC: Check 1H-NMR (Loss of C4-Cl signal) Success->QC

Caption: Decision matrix for nucleophilic substitution conditions based on amine nucleophilicity.

Analytical Controls & Troubleshooting

Data Summary Table: Process Parameters
ParameterProtocol A (Aniline)Protocol B (Aliphatic)
Solvent Isopropanol (IPA)DCM or THF
Temperature 82°C (Reflux)20–25°C (RT)
Base None (Autocatalytic)DIPEA /

Reaction Time 1–3 Hours2–4 Hours
Isolation Filtration (Solid)Extraction/Evaporation
Key Impurity Quinazolin-4-one (Hydrolysis)Bis-addition (Rare)
Troubleshooting Guide
  • Problem: Hydrolysis (Formation of 6-bromo-7-methoxyquinazolin-4(3H)-one).

    • Cause: Wet solvent or atmospheric moisture entering the reflux.[1]

    • Solution: Use anhydrous IPA.[1] Ensure the condenser is fitted with a drying tube or nitrogen balloon.[1]

    • Detection: LCMS peak [M+H] = 255/257 (loss of Cl, gain of OH).[1]

  • Problem: Low Conversion.

    • Cause: Steric hindrance on the aniline (e.g., ortho-substitution).[1]

    • Solution: Add a catalytic amount of HCl (4M in Dioxane) to Protocol A to jumpstart the protonation of the quinazoline N1, activating the C4 position.[1] Switch to higher boiling solvent (n-Butanol) if reflux temp is insufficient.[1]

  • Problem: Debromination.

    • Cause: Extremely rare in

      
      .[1] Only occurs if Palladium contamination is present or reducing conditions are applied.[1]
      
    • Check: Ensure the isotopic pattern in MS remains M and M+2 (1:1 ratio).[1]

References

  • Synthesis of Vandetanib (ZD6474)

    • Citation: Hennequin, L. F., et al. (2002).[1] "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry.

    • Relevance: Establishes the core protocol for aniline substitution on the 4-chloro-quinazoline scaffold.
    • Source:[1]

  • Mechanistic Study of Quinazoline Substitution

    • Citation: "Nucleophilic Aromatic Substitution Reaction Mechanism."[1][2][5][6][7] Chemistry Steps.

    • Relevance: Provides the fundamental electron-pushing mechanism for

      
       on nitrogen heterocycles.[1]
      
    • Source:

  • Process Chemistry of Quinazolines

    • Citation: "Alternative synthesis of Vandetanib via microwave acceler
    • Relevance: Discusses the stability of the 4-chloro intermediate and altern
    • Source:[1]

  • Chemical Properties & Safety

    • Citation: PubChem Compound Summary for 6-Bromo-4-chloroquinazoline deriv
    • Relevance: Solubility and hazard data for the scaffold.[1]

    • Source:[1]

Sources

Application

Suzuki coupling reactions with 6-Bromo-4-chloro-7-methoxyquinazoline

Application Note: Precision Engineering of the Quinazoline Core Executive Summary & Strategic Importance 6-Bromo-4-chloro-7-methoxyquinazoline (BCMQ) is a high-value pharmacophore intermediate, ubiquitously employed in t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of the Quinazoline Core

Executive Summary & Strategic Importance

6-Bromo-4-chloro-7-methoxyquinazoline (BCMQ) is a high-value pharmacophore intermediate, ubiquitously employed in the synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) tyrosine kinase inhibitors (e.g., Vandetanib analogs).[1][2]

The synthetic utility of BCMQ lies in its electrophilic duality :

  • C4-Chloro Position: Highly activated by the adjacent ring nitrogens (amidine-like character), making it susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    
  • C6-Bromo Position: A classic handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

The Challenge: Executing a Suzuki coupling on this substrate requires rigorous chemoselectivity. Standard aqueous Suzuki conditions often lead to catastrophic hydrolysis of the C4-Cl bond to the C4-hydroxyl (inactive quinazolone), or competitive oxidative addition at the activated C4-Cl site.

This guide provides a validated protocol for C6-selective Suzuki coupling , preserving the C4-Cl handle for downstream diversity generation.

Mechanistic Insight: The Selectivity Hierarchy

To control the reaction, one must understand the competing rates of oxidative addition (OA) and nucleophilic attack.[1][2]

  • Bond Dissociation Energy (BDE): The

    
     bond (
    
    
    
    81 kcal/mol) is weaker than the
    
    
    bond (
    
    
    96 kcal/mol), favoring OA at the C6-position under kinetic control.[1]
  • Electronic Activation: The C4 position is extremely electron-deficient due to the

    
    -nitrogen atoms. While this facilitates 
    
    
    
    , it also lowers the transition state energy for OA at C4, narrowing the selectivity window compared to simple aryl halides.[1]
  • The Hydrolysis Trap: In the presence of hydroxide bases (NaOH, KOH) and water, the C4-Cl is rapidly displaced by

    
     to form the thermodynamically stable quinazolone, terminating the synthetic route.[1]
    

Operational Rule: To achieve C6-selectivity, use anhydrous conditions , mild bases (carbonates/phosphates), and ligands that do not excessively accelerate OA at chlorides (avoid bulky Buchwald phosphines like XPhos if C4-Cl retention is desired).[1][2]

Decision Tree & Workflow Visualization

The following diagram outlines the critical decision pathways for functionalizing 6-Bromo-4-chloro-7-methoxyquinazoline.

G Start Starting Material 6-Bromo-4-chloro-7-methoxyquinazoline Decision Target Architecture? Start->Decision PathA Path A: C6-Modification (Library Generation) Decision->PathA Keep C4-Cl PathB Path B: C4-Modification (Specific Target) Decision->PathB Install C4-Amine first ReactionA Suzuki Coupling (Anhydrous) Pd(PPh3)4, K3PO4, Toluene Temp: 80°C PathA->ReactionA Trap CRITICAL FAILURE Aqueous Base (NaOH/H2O) Hydrolysis of C4-Cl PathA->Trap If Water Present ReactionB SNAr Displacement Aniline/Amine, iPrOH Temp: Reflux PathB->ReactionB ProductA Intermediate A 6-Aryl-4-chloro-7-methoxyquinazoline (C4-Cl Preserved) ReactionA->ProductA ProductB Intermediate B 6-Bromo-4-amino-7-methoxyquinazoline (C6-Br Preserved) ReactionB->ProductB Waste Dead End 6-Bromo-7-methoxyquinazolin-4-one Trap->Waste

Caption: Synthetic workflow for chemoselective functionalization. Path A requires strict anhydrous conditions to prevent hydrolysis (Red Path).[1][2]

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki Coupling (Anhydrous)

Objective: Couple an aryl boronic acid to the C6-Br position while retaining the C4-Cl for future substitution.

Reagents & Equipment:

  • Substrate: 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)[1][2][3]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3-5 mol%)[1][2]
    
    • Note:

      
       is a robust alternative if the boronic acid is sterically hindered.[2]
      
  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous (2.0 equiv).[1][2]
    
  • Solvent: Toluene/1,4-Dioxane (anhydrous, degassed).[1][2]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a two-neck round-bottom flask or a microwave vial. Cool under a stream of Argon or Nitrogen.

  • Charging: Add BCMQ (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and anhydrous

    
     (2.0 equiv).
    
  • Catalyst Addition: Add

    
     (0.05 equiv) in a glovebox or under rapid inert gas flow.
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Do not add water.[1]

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Look for the disappearance of starting material. If C4-hydrolysis occurs, a peak with M-Cl+OH (Mass - 18.[1]5) will appear.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc).

Why this works: The absence of water prevents C4 hydrolysis. The use of


 ligands (less electron-rich than alkyl phosphines) ensures the catalyst prefers the weaker C-Br bond over the C-Cl bond.
Protocol B: Sequential Functionalization (The "Vandetanib" Route)

Objective: Install the amine tail at C4 first, then couple at C6.[1][2] This is safer for scale-up as it removes the labile C4-Cl early.

Step 1:


 Displacement [2]
  • Dissolve BCMQ in Isopropanol (IPA).[2]

  • Add 1.05 equiv of the desired aniline/amine.

  • Reflux for 2–4 hours. The product often precipitates as the HCl salt.

  • Filter and wash with cold IPA.

Step 2: Suzuki Coupling on the Intermediate

  • Use the product from Step 1 (now a 6-bromo-4-amino-quinazoline).

  • Apply standard Suzuki conditions:

    
    , 
    
    
    
    (aq), Dioxane/Water (4:1), 90°C.[1]
  • Note: Since the C4-Cl is gone, aqueous conditions are now permissible and often accelerate the reaction.

Quantitative Data & Troubleshooting

Table 1: Solvent & Base Effects on Chemoselectivity

Solvent SystemBaseAdditiveC6-Coupling YieldC4-Hydrolysis (Side Product)Recommendation
Toluene (Anhydrous)

None 85-92% < 2% Recommended
DMF/Water (4:[1]1)

None45%40%Avoid (Hydrolysis)
1,4-Dioxane

None78%5-10%Acceptable
THF

None10%>80% (Alkoxylation)Avoid (Strong Nucleophile)

Troubleshooting Guide:

  • Problem: Significant C4-OH formation.

    • Root Cause:[1][2][4][5][6][7] Wet solvent or hygroscopic base.

    • Fix: Use commercially purchased "Anhydrous" solvents and dry the base in a vacuum oven before use. Switch to Protocol A.

  • Problem: Coupling observed at C4-Cl.

    • Root Cause:[1][2][4][5][6][7] Ligand is too active (e.g., SPhos, XPhos) or temperature too high (>100°C).[1][2]

    • Fix: Switch to

      
       and lower temp to 70-80°C.
      
  • Problem: Protodeboronation of the boronic acid.

    • Root Cause:[1][2][4][5][6][7][8] Electron-poor boronic acids are unstable.

    • Fix: Switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Harris, M. C., et al. (2011).[1][2] One-Pot Synthesis of 4-Amino-substituted Quinazolines via Regioselective Suzuki Coupling. Journal of Medicinal Chemistry, 54(1), 234–248.[1][2] (Contextual grounding for quinazoline scaffold reactivity).

  • Lott, J., et al. (2017).[1][2] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Journal of Organic Chemistry, 82(10), 5432-5438.[1] Link (Demonstrates the hydrolysis risk at C4).[1]

  • PubChem Compound Summary. (2023). 6-Bromo-4-chloro-7-methoxyquinazoline.[9][10] National Center for Biotechnology Information. Link

Sources

Method

6-Bromo-4-chloro-7-methoxyquinazoline in medicinal chemistry applications

Application Note: 6-Bromo-4-chloro-7-methoxyquinazoline in Medicinal Chemistry Executive Summary: A Privileged Scaffold for Kinase Inhibition[1] 6-Bromo-4-chloro-7-methoxyquinazoline (CAS: 1256955-27-7) represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-4-chloro-7-methoxyquinazoline in Medicinal Chemistry

Executive Summary: A Privileged Scaffold for Kinase Inhibition[1]

6-Bromo-4-chloro-7-methoxyquinazoline (CAS: 1256955-27-7) represents a high-value "privileged scaffold" in drug discovery, particularly for the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, VEGFR, and PI3K/mTOR pathways.

Unlike fully substituted quinazolines (like Gefitinib or Erlotinib), this specific intermediate offers a dual-vector derivatization strategy :

  • C4-Chloro Position: A highly reactive electrophile for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     reactions to install the primary pharmacophore (hinge-binding motif).
    
  • C6-Bromo Position: A stable handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald) to access the solvent-exposed regions of the kinase pocket.[1]

  • C7-Methoxy Group: A fixed electron-donating substituent that mimics the substitution pattern of approved drugs like Vandetanib , modulating solubility and metabolic stability.[1]

This guide details the handling, reactivity, and validated protocols for transforming this building block into potent bioactive molecules.[1][2]

Chemical Profile & Handling

PropertySpecification
IUPAC Name 6-Bromo-4-chloro-7-methoxyquinazoline
CAS Number 1256955-27-7
Molecular Formula ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Molecular Weight 273.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in alcohols.
Stability Moisture sensitive (C4-Cl hydrolyzes to quinazolinone). Store under inert gas at 2-8°C.
Hazards Corrosive / Irritant. Causes severe skin burns and eye damage. Potential skin sensitizer.[1] Handle in a fume hood.

Strategic Synthetic Workflow

The following diagram illustrates the "Divergent Synthesis" approach. The critical decision point is the order of operations: Path A (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 first) is generally preferred over Path B  (Coupling first) to prevent hydrolysis of the labile C4-chlorine atom during basic coupling conditions.

G Core 6-Bromo-4-chloro- 7-methoxyquinazoline (Core Scaffold) InterA Intermediate A: N-Aryl-6-bromo- 7-methoxyquinazolin-4-amine Core->InterA Path A (Recommended) SNAr: Aniline, iPrOH, Reflux (Installs Hinge Binder) InterB Intermediate B: 4-Chloro-6-aryl- 7-methoxyquinazoline Core->InterB Path B (Alternative) Suzuki Coupling (Requires Anhydrous Base) FinalA Final Lead A: Dual-Target Inhibitor (C6-Aryl/Heteroaryl) InterA->FinalA Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 (Extends into Solvent Pocket) InterB->FinalA SNAr Displacement Hydrolysis Side Product: Quinazolin-4(3H)-one (Dead End) InterB->Hydrolysis Aqueous Base (Hydrolysis of C4-Cl)

Figure 1: Divergent synthetic pathways. Path A is the industry standard to avoid hydrolysis of the C4-Cl warhead.[1]

Detailed Experimental Protocols

Protocol A: C4-Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: Install the "hinge-binding" aniline. This reaction exploits the high electrophilicity of the C4-position activated by the quinazoline nitrogens.[1]

Reagents:

  • Substrate: 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.1 equiv) [Common kinase motif]

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: None (if HCl salt product is desired) or

    
     (2.0 equiv)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (3.65 mmol) of 6-Bromo-4-chloro-7-methoxyquinazoline in 15 mL of anhydrous isopropanol.

  • Addition: Add 3-chloro-4-fluoroaniline (0.58 g, 4.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (82°C) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product often precipitates as the reaction progresses.[1]

  • Work-up (Method 1 - HCl Salt): If no base was used, the product precipitates as the hydrochloride salt.[1] Cool to room temperature, filter the solid, and wash with cold iPrOH and

    
    .
    
  • Work-up (Method 2 - Free Base): If base was used, or to neutralize: Concentrate the solvent, resuspend in EtOAc, wash with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     and brine. Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    .[3][4]
  • Yield: Expect 85–95% yield of N-(3-chloro-4-fluorophenyl)-6-bromo-7-methoxyquinazolin-4-amine .

Mechanistic Insight: The C4-Cl is a "hard" electrophile.[1] Protonation of N1 by the aniline (or added acid) activates the ring further, making the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 facile even with weak nucleophiles.
Protocol B: C6-Diversification via Suzuki-Miyaura Coupling

Objective: Extend the scaffold at the C6 position to interact with the ribose pocket or solvent front.[1]

Reagents:

  • Substrate: N-(3-chloro-4-fluorophenyl)-6-bromo-7-methoxyquinazolin-4-amine (from Protocol A)

  • Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the substrate (0.5 mmol), boronic acid (0.75 mmol), and palladium catalyst (0.025 mmol).[1]

  • Inert Atmosphere: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

    
     solution (0.75 mL).
    
  • Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with water and brine.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

  • Characterization: Verify the disappearance of the Br-isotope pattern in MS and the appearance of new aromatic protons in NMR.

Critical Control Point: Ensure the reaction is strictly anaerobic. Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.[1]

Case Study: Synthesis of Vandetanib Analogs

In the development of EGFR/VEGFR inhibitors, researchers utilized this scaffold to synthesize analogs of Vandetanib .[1]

  • Reference Drug: Vandetanib (ZD6474) possesses a 6-methoxy-7-alkoxy pattern.

  • Novel Analog: Using 6-Bromo-4-chloro-7-methoxyquinazoline , researchers synthesized "Reverse-Vandetanib" analogs where the solubilizing group is attached at C6 via cross-coupling, or the C6-Br is used to install heteroaryl rings (e.g., pyrazoles, thiazoles) to improve selectivity against VEGFR2 [1, 2].

Comparative Data:

CompoundC4-SubstituentC6-SubstituentC7-SubstituentTarget
Vandetanib 4-Br-2-F-Aniline-OMe-O-PiperidineEGFR/VEGFR
Protocol Product 3-Cl-4-F-Aniline-Br-OMeIntermediate
Lead Candidate 3-Cl-4-F-Aniline1-Methyl-pyrazol-4-yl-OMeDual Inhibitor

References

  • Patent: "Quinazoline derived compounds as EGFR inhibitors and their uses thereof." WO2022170043A1. (2022).[1] Describes the use of 6-bromo-4-chloro-7-methoxyquinazoline in coupling reactions with heteroaryl boronic esters.

  • Article: "Benzoxazepines as inhibitors of PI3K/mTOR."[1] CA2818889A1. (2013).[1] Details the synthesis of 6-bromo-4-chloro-7-methoxyquinazoline from the quinazolinone precursor using

    
    . 
    
  • Methodology: "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1] Chemical Science. (2024).[1] Provides general conditions applicable to the C6-bromo coupling steps.

  • Database: PubChem Compound Summary for CID 22931326 (6-Bromo-4-chloro-7-methoxyquinoline - Note: Closely related analog often co-cited, verify CAS for Quinazoline 1256955-27-7).

Sources

Application

Application Note: High-Fidelity Synthesis of 4-Anilinoquinazolines

Abstract & Strategic Context The 4-anilinoquinazoline scaffold represents a privileged pharmacophore in modern oncology, serving as the structural anchor for blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gef...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The 4-anilinoquinazoline scaffold represents a privileged pharmacophore in modern oncology, serving as the structural anchor for blockbuster EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib , Erlotinib , and Lapatinib . These molecules function as ATP-competitive inhibitors, where the quinazoline core mimics the adenine ring of ATP, and the 4-anilino moiety extends into the hydrophobic pocket of the kinase domain.

This Application Note provides a rigorous, field-validated protocol for synthesizing 4-anilinoquinazolines. Unlike generic textbook recipes, this guide focuses on process chemistry principles : atom economy, impurity control, and scalable reproducibility. We contrast the "Gold Standard" thermal route with a "Process Intensified" microwave-assisted protocol.

Retrosynthetic Logic

To design a robust synthesis, one must understand the disconnection strategy. The primary disconnection is the C-N bond at the 4-position, leading back to the activated quinazoline core and the requisite aniline.

Retrosynthesis Target 4-Anilinoquinazoline (Target Scaffold) Inter1 4-Chloroquinazoline (Activated Core) Target->Inter1 S_NAr Disconnection Aniline Substituted Aniline (Nucleophile) Target->Aniline Quinazolinone Quinazolin-4(3H)-one (Stable Intermediate) Inter1->Quinazolinone Deoxychlorination Anthranilic Anthranilic Acid Deriv. (Starting Material) Quinazolinone->Anthranilic Cyclization Formamidine Formamidine Acetate (C1 Source) Quinazolinone->Formamidine

Figure 1: Retrosynthetic analysis of the 4-anilinoquinazoline scaffold, highlighting the critical C-N bond formation via Nucleophilic Aromatic Substitution (


).

Experimental Protocols

Method A: The Industrial Standard (Thermal Batch)

Best for: Scale-up (>10g), cost-efficiency, and generating the HCl salt form directly.

This route utilizes the "Niementowski-type" cyclization followed by activation with


. We will use the synthesis of a 6,7-dimethoxy-4-anilinoquinazoline  (Erlotinib precursor) as the model system.
Phase 1: Cyclization
  • Reagents: 2-Amino-4,5-dimethoxybenzonitrile (1.0 eq), Formamidine acetate (1.5 eq).

  • Solvent: 2-Methoxyethanol (high boiling point, good solubility).

  • Procedure:

    • Charge the nitrile and formamidine acetate into a round-bottom flask.

    • Add 2-methoxyethanol (5 mL/g of substrate).

    • Reflux at 125°C for 6–8 hours. Monitor by TLC (EtOAc:Hexane 7:3).

    • Critical Checkpoint: The reaction is complete when the fluorescent starting material disappears.

    • Cool to 0°C. The product (Quinazolinone) will precipitate. Filter and wash with cold ethanol.

Phase 2: Chlorination (The Activation Step)

Safety Alert:


 is highly corrosive and reacts violently with water.
  • Reagents: Quinazolinone intermediate (from Phase 1),

    
     (5.0 eq), 
    
    
    
    (Catalytic, 0.5 eq).
  • Procedure:

    • Suspend dried quinazolinone in neat

      
      .
      
    • Add

      
       dropwise. Mechanism: The base facilitates the formation of the imidoyl chloride species.
      
    • Reflux at 105°C for 3–5 hours. The suspension will clear as the starting material is consumed.

    • Workup (The "Quench"): Evaporate excess

      
       under reduced pressure (rotary evaporator with a caustic trap). Pour the residue slowly onto crushed ice/ammonia water to neutralize. Extract with DCM, dry over 
      
      
      
      , and concentrate to yield the 4-chloroquinazoline.
Phase 3: Nucleophilic Substitution (

)
  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-Ethynylaniline (1.1 eq).

  • Solvent: Isopropanol (i-PrOH). Why? The starting materials are soluble in hot i-PrOH, but the product (HCl salt) is insoluble. This drives the reaction to completion and purifies the product simultaneously.

  • Procedure:

    • Dissolve the chloro-derivative in i-PrOH (10 mL/g).

    • Add the aniline.[1][2][3][4]

    • Reflux at 85°C for 2–4 hours.

    • Observation: A yellow/off-white precipitate will form within 30 minutes.

    • Cool to room temperature, then filter the solid.

    • Wash the cake with diethyl ether to remove unreacted aniline.

Method B: Microwave-Assisted Synthesis (Process Intensification)

Best for: Library generation, rapid optimization, and difficult substrates (electron-poor anilines).

Microwave irradiation overcomes the activation energy barrier for the


 step significantly faster than thermal heating.
  • Equipment: Single-mode microwave reactor (e.g., Biotage or CEM).

  • Reagents: 4-Chloroquinazoline derivative (0.5 mmol), Aniline derivative (0.55 mmol).

  • Solvent: Isopropanol (3 mL).

  • Protocol:

    • Seal reagents in a microwave vial.

    • Irradiation Parameters:

      • Temperature: 150°C

      • Power: Dynamic (Max 200W)

      • Time: 15 minutes (Hold time)

    • Result: Upon cooling, the product precipitates. Yields are typically 10–15% higher than thermal methods due to reduced degradation of the chloro-intermediate.

Data Summary & Comparison

ParameterMethod A (Thermal Batch)Method B (Microwave)
Reaction Time (

)
2 – 6 Hours10 – 20 Minutes
Solvent Usage High (Reflux volumes)Low (Sealed vessel)
Yield (Typical) 75 – 85%85 – 95%
Impurity Profile Hydrolysis products (Quinazolinone) common if wetCleaner; kinetic product favored
Scalability Excellent (Kg scale)Limited (mg to g scale)

Process Control & Troubleshooting

The synthesis of anilinoquinazolines is generally robust, but specific failure modes exist. Use this logic flow to diagnose issues.

Troubleshooting Start Problem Detected Issue1 Low Yield in Step 3 Start->Issue1 Issue2 Incomplete Chlorination Start->Issue2 Check1 Check Solvent Water Content Issue1->Check1 Result1 Hydrolysis to Quinazolinone (Use Anhydrous i-PrOH) Check1->Result1 Yes (Wet) Check2 Check POCl3 Quality Issue2->Check2 Result2 POCl3 degraded? Add PCl5 boost Check2->Result2 Old Reagent

Figure 2: Troubleshooting logic for common synthetic pitfalls. The most common failure mode is the hydrolysis of the 4-chloro intermediate back to the quinazolinone due to moisture.

Critical Quality Attributes (CQAs)
  • HPLC Purity: The 4-chloro intermediate must be >95% pure before the final coupling. Residual

    
     will react with the aniline to form phosphoramidate impurities.
    
  • Color: Pure 4-anilinoquinazoline HCl salts are typically bright yellow. A brown color indicates oxidation of the aniline starting material.

References

  • FDA Drug Label (Tarceva/Erlotinib)

  • Microwave-Assisted Synthesis: "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry.

  • Process Chemistry of Erlotinib: "Multistep continuous flow synthesis of Erlotinib." Chinese Chemical Letters.

  • Mechanistic Insight: "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry.

Sources

Method

Application Note: Strategic Utilization of 6-Bromo-4-chloro-7-methoxyquinazoline in Kinase Inhibitor Design

Executive Summary & Chemical Profile[1] 6-Bromo-4-chloro-7-methoxyquinazoline (CAS: 476660-71-6, analogous structures) represents a "privileged scaffold" in the design of Type I and Type II tyrosine kinase inhibitors (TK...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

6-Bromo-4-chloro-7-methoxyquinazoline (CAS: 476660-71-6, analogous structures) represents a "privileged scaffold" in the design of Type I and Type II tyrosine kinase inhibitors (TKIs). Unlike the standard 6,7-dialkoxy quinazolines (e.g., Gefitinib, Erlotinib), this scaffold possesses a bifunctional electrophilic core that allows for sequential, orthogonal functionalization:

  • C4-Chloro Position: Highly activated for nucleophilic aromatic substitution (

    
    ), serving as the attachment point for the "hinge-binding" motif (typically a halogenated aniline).[1]
    
  • C6-Bromo Position: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling access to the hydrophobic "back pocket" (Gatekeeper region) or solvent-exposed front, mimicking the architecture of dual inhibitors like Lapatinib.

This guide details the specific protocols for transforming this intermediate into potent EGFR/VEGFR inhibitors, emphasizing regioselectivity and yield optimization.[1]

Chemical Reactivity Profile
FeatureChemical MoietyReactivity ModeApplication in Drug Design
Hinge Binder C4-ChloroHigh (

)
Attachment of aniline pharmacophore for ATP-mimicry.
Diversity Handle C6-BromoModerate (Pd-Cat)Extension into hydrophobic pocket II (e.g., furan, aryl) to overcome T790M resistance.
Electronic Tuner C7-MethoxyLow (Donor)Modulates pKa of N1; provides solubility and minor steric bulk in the ribose pocket.[1]

Application Workflow: From Scaffold to Lead Candidate[2]

The following diagram illustrates the strategic workflow for converting the raw intermediate into a dual-action kinase inhibitor.

G Start Starting Material 6-Bromo-4-chloro-7-methoxyquinazoline Step1 Step 1: Hinge Binding Installation (S_NAr Reaction) Start->Step1 + 3-Chloro-4-fluoroaniline iPrOH, Reflux Inter Intermediate A 4-Anilino-6-bromo-7-methoxy... Step1->Inter Regioselective Displacement at C4 Step2 Step 2: Pocket Extension (Suzuki-Miyaura Coupling) Inter->Step2 + Aryl Boronic Acid Pd(dppf)Cl2, K2CO3 Final Final Lead Candidate Dual EGFR/VEGFR Inhibitor Step2->Final C-C Bond Formation at C6

Figure 1: Synthetic workflow for orthogonal functionalization of the quinazoline core.

Experimental Protocols

Protocol A: Installation of the Hinge Binder ( )

Objective: Selective displacement of the C4-chloride with 3-chloro-4-fluoroaniline to generate the kinase-binding core. Rationale: The pyrimidine ring nitrogen atoms activate the C4 position.[1] The C6-bromo is stable under these conditions, preventing polymerization or side reactions.[1]

Materials:

  • 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA) (10 mL/g of substrate)

  • Optional: Triethylamine (Et3N) if using the free base form.[1]

Procedure:

  • Dissolution: Charge a round-bottom flask with 6-Bromo-4-chloro-7-methoxyquinazoline suspended in Isopropanol (IPA).

  • Addition: Add 3-Chloro-4-fluoroaniline (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Observation: The suspension will typically clear as the reaction proceeds, followed by the precipitation of the product as the hydrochloride salt.[1]

  • Work-up: Cool to room temperature (RT) and then to

    
     in an ice bath.
    
  • Isolation: Filter the solid. Wash the cake with cold IPA (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted aniline.
  • Drying: Dry under vacuum at

    
    .
    
  • Yield Expectation: 85–95% as a white/off-white solid (HCl salt).[1]

Critical Note: If the free base is required for the next step (Suzuki coupling), suspend the solid in EtOAc/Water and neutralize with saturated


.[1]
Protocol B: Hydrophobic Pocket Extension (Suzuki Coupling)

Objective: Functionalization of the C6-position to access the "deep pocket" (similar to Lapatinib's furan moiety). Rationale: The C6-bromo group is sterically hindered but electronically favorable for oxidative addition by Pd(0) species.

Materials:

  • Intermediate A (from Protocol A) (1.0 eq)

  • Furan-2-boronic acid (or aryl boronic acid of choice) (1.5 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inerting: Charge a reaction vial with Intermediate A, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat to

    
     for 12–16 hours.
    
    • Monitoring: Monitor by LC-MS.[2] The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

  • Work-up: Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.[1]

  • Purification: Dry organic layers over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
    
  • Yield Expectation: 60–80%.

Case Study: SAR & Potency Optimization

The following table highlights the impact of C6-functionalization on EGFR inhibitory potency, demonstrating why this intermediate is critical for "Next-Gen" inhibitor design.

Table 1: Structure-Activity Relationship (SAR) of 7-Methoxy Analogs

Compound IDC4-SubstituentC6-SubstituentC7-SubstituentEGFR

(nM)
Mechanistic Insight
Intermediate A 3-Cl-4-F-anilineBromine Methoxy120Good hinge binder, but lacks deep pocket interaction.
Analog 1 3-Cl-4-F-anilineFuran-2-yl Methoxy12 Furan ring extends into the hydrophobic pocket, displacing water.
Analog 2 3-Cl-4-F-anilinePhenyl Methoxy45Steric clash slightly higher than furan; reduced potency.
Gefitinib (Ref) 3-Cl-4-F-anilineMethoxyMethoxy0.4*Gefitinib has 6,7-dialkoxy; 6-C-linked analogs (like Analog 1) target different resistance profiles.

Note: Data represents hypothetical values based on typical SAR trends for Lapatinib-class quinazolines [1, 2].

Biological Context: Signaling Pathway[4]

The synthesized compounds target the ATP-binding cleft of the EGFR kinase domain.[1][3] The diagram below visualizes the downstream effects of successful inhibition.[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Inhibitor 6-Br-Quinazoline Inhibitor Inhibitor->EGFR  Blocks ATP Binding   RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Tumor Growth) ERK->Proliferation

Figure 2: EGFR Signaling cascade and the point of intervention by the quinazoline inhibitor.

Safety & Handling

  • Health Hazard: 6-Bromo-4-chloro-7-methoxyquinazoline is a potent skin and eye irritant. It may cause sensitization upon inhalation.[1]

  • Reactivity: Moisture sensitive (hydrolyzes to the quinazolin-4-one). Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
  • Waste: Dispose of halogenated organic waste according to local EHS regulations.

References

  • Petrov, K. G., et al. (2006).[1][4] "Optimization and SAR for dual ErbB-1/ErbB-2 tyrosine kinase inhibition in the 6-furanylquinazoline series." Bioorganic & Medicinal Chemistry Letters, 16(17), 4686-4691.[4] Link

  • Wood, E. R., et al. (2004).[1] "A unique structure for epidermal growth factor receptor bound to GW572016 (Lapatinib): relationships among protein conformation, inhibitor off-rate, and receptor activity in tumor cells." Cancer Research, 64(18), 6652-6659. Link

  • Zhang, Y., et al. (2017).[1][4] "Synthesis and in vitro biological evaluation of novel quinazoline derivatives." Bioorganic & Medicinal Chemistry Letters, 27(7), 1584-1587.[4] Link

  • PubChem Compound Summary. "6-Bromo-4-chloroquinazoline."[5] National Center for Biotechnology Information.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-4-chloro-7-methoxyquinazoline Synthesis

Current Status: Operational Ticket ID: ZD6474-INT-OPT Subject: Yield Optimization & Troubleshooting for Vandetanib Intermediate Assigned Specialist: Senior Process Chemist[1] Executive Summary The synthesis of 6-Bromo-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ZD6474-INT-OPT Subject: Yield Optimization & Troubleshooting for Vandetanib Intermediate Assigned Specialist: Senior Process Chemist[1]

Executive Summary

The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline is the critical bottleneck in the production of VEGFR inhibitors like Vandetanib (ZD6474) .[1]

Users typically encounter yield losses in two phases:

  • Regiochemical Ambiguity: Inability to exclusively brominate the C6 position if starting from the quinazoline core.

  • Hydrolytic Reversion: The 4-chloro moiety is highly labile.[1] Improper quenching of the chlorination reaction converts the product back to the starting material (quinazolinone) during workup, often mistaken for "incomplete reaction."

This guide provides a self-validating protocol to bypass these failure points.

Module 1: Strategic Route Selection (The "Yield Fix")

The Problem: Standard protocols often start with vanillic acid, requiring nitration, reduction, cyclization, and then bromination. This late-stage bromination suffers from poor regioselectivity (C6 vs C8 isomers).[1]

The Solution: Adopt the Aniline Pre-Bromination Route . By starting with 4-bromo-3-methoxyaniline , you lock the bromine position before building the ring.[1] This eliminates regiochemical yield loss entirely.[1]

Comparative Workflow

RouteComparison cluster_old Standard Route (Low Yield) cluster_new Optimized Route (High Yield) A1 Vanillic Acid A2 Quinazolinone Core A1->A2 A3 Bromination (Mix of C6/C8 Isomers) A2->A3 A4 Purification Loss A3->A4 B1 4-Bromo-3-methoxyaniline B2 Meldrum's Acid Condensation B1->B2 B3 Cyclization (Regio-locked) B2->B3 B4 Target Intermediate B3->B4

Figure 1: Comparison of synthetic strategies. The optimized route locks the halogen position early, preventing isomer formation.

Module 2: The Critical Chlorination Protocol

Context: Converting 6-bromo-7-methoxyquinazolin-4(3H)-one to the 4-chloro derivative. Failure Mode: The "Vilsmeier-Haack" intermediate is stable, but the final 4-chloro product hydrolyzes rapidly in acidic aqueous media.[1]

Optimized Protocol (Self-Validating)

Reagents:

  • Substrate: 6-bromo-7-methoxyquinazolin-4(3H)-one (1.0 eq)[1]

  • Reagent: POCl

    
     (5.0 - 8.0 eq)[1]
    
  • Catalyst: DMF (Cat. 2-3 drops) - Essential for Vilsmeier salt formation.[1]

  • Base:

    
    -Diethylaniline (1.0 eq) - Scavenges HCl, preventing acid-catalyzed degradation.[1]
    

Step-by-Step Execution:

  • The "Staged" Addition (Prevents Dimers):

    • Suspend substrate in POCl

      
       at room temperature (RT).
      
    • Add Base (

      
      -diethylaniline) dropwise at RT.
      
    • Checkpoint: Stir for 15 mins. The mixture should be homogenous. If solids persist, sonicate briefly.

    • Add DMF.[1][2][3][4][5][6] A slight exotherm indicates active Vilsmeier reagent formation.[1]

  • Reaction Phase:

    • Heat to 90–105°C (Reflux).

    • Time: 2–4 hours.[1]

    • Monitoring: Aliquot 10µL into dry MeOH (forms the stable methyl ether)

      
       check TLC/HPLC. If Starting Material (SM) is visible, the reaction is incomplete. Do not proceed to workup.
      
  • The "Anhydrous" Workup (Critical for Yield):

    • Step A: Distill off excess POCl

      
       under reduced pressure (keep bath < 60°C). Result is a thick oil.[1]
      
    • Step B (Azeotrope): Add Toluene (3x volume) and distill again. This removes trapped acidic gases.[1]

    • Step C (Quench): Dissolve residue in DCM or Toluene. Pour this organic phase slowly into a rapidly stirring ice-cold saturated NaHCO

      
        solution.
      
    • Why? Biphasic quenching protects the product in the organic layer while neutralizing the acid in the aqueous layer.

    • Step D: Separate phases immediately. Dry organic layer over MgSO

      
      .[1]
      

Module 3: Troubleshooting & FAQs

Q1: My TLC showed conversion, but after workup, I isolated the starting material (Quinazolinone). What happened?

Diagnosis: Hydrolytic Reversion.[1] Mechanism: The 4-chloroquinazoline is highly reactive.[1] If you quenched with water without a buffer, or allowed the mixture to sit in an acidic aqueous phase, water attacks the C4 position, displacing the chloride. Fix:

  • Never quench with pure water.[1] Use Sat. NaHCO

    
     or NH
    
    
    
    OH.[1][5]
  • Keep the quench temperature < 10°C .

  • Perform the extraction rapidly. Do not leave the product in the aqueous phase overnight.

Q2: I see a spot just below my product on TLC (High Rf).

Diagnosis: Dimer Formation (O-phosphorylated dimer).[1] Cause: Reaction temperature was ramped up too quickly before the Vilsmeier intermediate fully formed, or insufficient POCl


 was used.
Fix: 
  • Ensure the mixture stirs at RT for 30 mins after adding reagents before heating.

  • Increase POCl

    
     to 8 equivalents.
    
Q3: How do I remove the inorganic salts without using water?

Technique: If the product is sufficiently soluble in hot Ethyl Acetate or DCM, filter the crude solid through a pad of Celite/Silica rather than washing with water. This "Dry Workup" maximizes yield for moisture-sensitive chloro-heterocycles.[1]

Q4: Regioselectivity is still an issue in the bromination step (Route A users).

Fix: If you must use the quinazolinone route:

  • Switch solvent to Acetic Acid .[1]

  • Use N-Bromosuccinimide (NBS) instead of elemental bromine.[1]

  • Keep temperature at 40-50°C.

  • Note: The methoxy group at C7 directs ortho (to C6 and C8). C6 is sterically favored slightly, but C8 is often observed. Recrystallization from DMF/Ethanol can enrich the C6 isomer, but yield loss is unavoidable (30-40%). Switch to the Aniline route (Module 1) for >90% yield.

Data & Specifications

Solubility Profile (Target Molecule)
SolventSolubility (RT)Suitability
Water Insoluble (Hydrolyzes)AVOID
DCM HighExcellent for extraction
Toluene ModerateGood for azeotroping
Hexane LowGood for precipitation
Methanol Reacts (Solvolysis)AVOID (except for analytics)
Reaction Failure Logic Tree

Troubleshooting Start Low Yield Detected CheckTLC Did TLC show product before workup? Start->CheckTLC Yes Yes CheckTLC->Yes Conversion OK No No CheckTLC->No Reaction Failed Hydrolysis Hydrolysis during Workup (Reverted to SM) Yes->Hydrolysis Incomplete Incomplete Reaction No->Incomplete Sol1 Fix: Use Biphasic Quench (DCM + Sat. NaHCO3) Hydrolysis->Sol1 Sol2 Fix: Add Base (DIEA) Check POCl3 Quality Incomplete->Sol2

Figure 2: Diagnostic logic for identifying yield loss mechanisms.

References

  • Syntheis of Vandetanib Intermediate (Aniline Route): Title: How to Synthesize 6-bromo-4-chloro-7-Methoxy-quinoline? (Methodology applicable to Quinazoline analogs) Source: Guidechem Relevance: Validates the "Meldrum's acid + Aniline" route to bypass regioselectivity issues.
  • POCl3 Chlorination Mechanics

    • Title: POCl3 chlorination of 4-quinazolones[1][5][7][8]

    • Source: PubMed / J Org Chem (2011)
    • URL:[Link]

    • Relevance: Defines the "Staged Heating" protocol and kinetics of phosphate intermediate form
  • Vandetanib Process Optimization

    • Title: Study on Synthetic Process of Vandetanib[9][10]

    • Source: ResearchGate[8][10][11]

    • URL:[Link]

    • Relevance: Confirms the standard industrial route and characterization of the 4-chloro intermedi
  • Regioselective Bromination

    • Title: Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination[1]

    • Source: PMC / NIH[1]

    • URL:[Link]

    • Relevance: Discusses the difficulty of regiocontrol on the quinazolinone scaffold and solvent effects.

Sources

Optimization

Technical Support Center: 6-Bromo-4-chloro-7-methoxyquinazoline Synthesis

Case ID: VAND-INT-004 Status: Active Subject: Troubleshooting Side Products & Impurity Profiling Applicable For: Vandetanib (ZD6474) Intermediate Synthesis[1] Executive Summary & Reaction Context Target Molecule: 6-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VAND-INT-004 Status: Active Subject: Troubleshooting Side Products & Impurity Profiling Applicable For: Vandetanib (ZD6474) Intermediate Synthesis[1]

Executive Summary & Reaction Context

Target Molecule: 6-Bromo-4-chloro-7-methoxyquinazoline Primary Precursor: 6-Bromo-7-methoxyquinazolin-4(3H)-one Standard Reagents: Phosphorus Oxychloride (


), DIPEA/Triethylamine, cat.[1] DMF.[2][3]

This guide addresses the critical chlorination step where the C-4 carbonyl oxygen is replaced by a chlorine atom. While chemically straightforward, this reaction is kinetically sensitive.[1] The two most frequent failure modes reported by process chemists are dimerization (resulting in high-molecular-weight impurities) and hydrolysis (reversion to starting material during workup).[1]

Critical Troubleshooting: The "Dimer" Issue

Symptom: HPLC analysis shows a late-eluting peak (RRT ~1.2-1.[1]4) and low yield.[2] The impurity persists despite extended reflux times.

Diagnosis: Formation of the "Pseudo-Dimer" (O-linked or N-linked bis-quinazoline).[1]

Mechanism of Failure

The reaction proceeds via an activated phosphorylated intermediate. If the reaction temperature is ramped too quickly, or if base is insufficient, unreacted starting material (nucleophile) attacks the activated intermediate (electrophile) instead of the chloride ion attacking it.[1]

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Temperature Staging Two-Stage Process: 1. Stir at <25°C for 30-60 mins.2. Heat to reflux (80-100°C) only after phosphorylation.[1]Low temperature favors the formation of the phosphorylated intermediate but suppresses the nucleophilic attack by the starting material [1].
Base Catalysis Use DIPEA (1.5 - 2.0 eq) or Triethylamine .[1]Maintains basicity to stabilize the phosphorylated intermediate and prevents acid-catalyzed dimerization.
Stoichiometry Ensure

> 3.0 eq
.
Excess

ensures all starting material is activated quickly, leaving no nucleophilic "partner" to form a dimer.[1]
Visualizing the Pathway

The following diagram illustrates the bifurcation between successful product formation and the dimer error state.

ReactionPathway SM Starting Material (Quinazolinone) Inter Phosphorylated Intermediate SM->Inter + POCl3 / Base (Low Temp <25°C) Product Target Product (4-Chloro) Inter->Product + Cl- (Reflux) (Successful Route) Dimer Impurity: Dimer (Bis-quinazoline) Inter->Dimer + Unreacted SM (if Heating too fast)

Figure 1: Kinetic bifurcation in quinazoline chlorination. Early heating promotes dimer formation.

Workup & Stability: The "Hydrolysis" Trap

Symptom: Reaction completion was confirmed by HPLC (99% conversion), but the isolated solid contains 5-10% starting material.[1]

Diagnosis: Hydrolysis of the labile C-Cl bond during the quench/isolation phase.

Stability Profile

The 4-chloroquinazoline moiety is an imidoyl chloride analog. It is highly susceptible to nucleophilic attack by water, especially under acidic conditions (generated by quenching excess


) or high temperatures.[1]
Corrective Workup Procedure
  • Solvent Removal: Distill off excess

    
     under reduced pressure before quenching. Do not quench the neat reaction mixture.
    
  • Temperature Control: Pour the residue slowly into ice-water or ice-cold saturated

    
    . Maintain internal temp <10°C.
    
  • pH Management: The hydrolysis rate accelerates at pH < 2 (acid catalysis) and pH > 10 (base catalysis).[1] Target pH 7-8 for neutralization [2].

  • Drying: Dry the filter cake under vacuum at 40-50°C. Do not air dry in humid environments for prolonged periods.

Comprehensive Impurity Profile

Use the table below to identify peaks in your LC-MS traces.

Impurity IDStructure DescriptionOriginMolecular Weight (approx)
Impurity A (SM) 6-Bromo-7-methoxyquinazolin-4(3H)-oneIncomplete reaction OR Hydrolysis during workup.[1]255.07
Impurity B (Dimer) 6-Bromo-4-((6-bromo-7-methoxyquinazolin-4-yl)oxy)-7-methoxyquinazolineReaction of Product/Intermediate with Starting Material.~492 (Br isotope pattern complex)
Impurity C (Des-methyl) 6-Bromo-4-chloroquinazolin-7-olAcidic cleavage of methoxy group (rare with

, common if

used).[1]
~259.4
Impurity D (Adduct) Dimethylformamidine adductReaction with DMF solvent (Vilsmeier-Haack type side reaction).[1]Varies (+55 Da from SM)

Interactive Troubleshooting Workflow

Follow this logic tree to resolve low purity issues.

TroubleshootingTree Start Issue: Low Purity CheckHPLC Check In-Process HPLC Start->CheckHPLC SM_Present Is SM > 2%? CheckHPLC->SM_Present Dimer_Present Is Dimer Present? SM_Present->Dimer_Present Yes HydrolysisCheck Action: Quench colder (<5°C). Buffer to pH 7 immediately. SM_Present->HydrolysisCheck No (SM appeared after workup) Sol_Temp Action: Lower initial temp. Increase POCl3 equivalents. Dimer_Present->Sol_Temp Yes Sol_Time Action: Extend reflux time. Check moisture in reagents. Dimer_Present->Sol_Time No

Figure 2: Decision matrix for diagnosing impurity origins based on in-process controls.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but

is generally preferred for quinazolinones.[1]

requires stricter catalysis (DMF) and often higher temperatures to achieve the same conversion, which increases the risk of des-methylation or tar formation.[1]

Q: Why is the color of my reaction mixture turning black? A: Darkening is common but "black tar" indicates decomposition. This is often caused by excessive heating (>110°C) or the presence of trace metal impurities in the starting material. Ensure your 6-bromo-7-methoxyquinazolin-4-one is dry and free of residual oxidants from previous steps (e.g., if prepared via nitration/reduction).[1]

Q: How do I remove the Dimer impurity if it has already formed? A: The dimer is very difficult to remove via recrystallization due to solubility similarities. Flash chromatography (Silica, DCM/MeOH gradient) is effective but expensive for scale-up.[1] The best approach is prevention. If you must purify, triturating the solid in hot ethyl acetate can sometimes enrich the product purity.

References

  • Mechanism of Quinazolinone Chlorination & Dimer Suppression

    • L. F. Hennequin et al., "Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors," J. Med.[1] Chem., vol. 45, no. 6, pp. 1300–1312, 2002.[1]

    • Note: This is the foundational paper for ZD6474 (Vandetanib) synthesis, detailing the chlorination conditions.[1]

  • Process Chemistry & Hydrolysis Control

    • AstraZeneca AB, "Process for the preparation of 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline," U.S. Patent 7,173,038, Feb. 6, 2007.[1]

    • Note: Describes the industrial scale-up and specific workup protocols to minimize hydrolysis.
  • Alternative Chlorination Reagents

    • H. R. M. Al-Masoudi et al., "Synthesis of some new quinazoline derivatives," Molecules, vol. 11, 2006.[1]

    • Note: Provides comparative data on chlorin

Sources

Troubleshooting

alternative synthetic routes to avoid low yield

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-001 Welcome to the Synthetic Optimization Hub I am Dr. Aris, your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: YIELD-OPT-001

Welcome to the Synthetic Optimization Hub

I am Dr. Aris, your Senior Application Scientist. You are likely here because your isolated yield is hovering in the single digits, or your "scale-up" just crashed.

Low yield is rarely a curse; it is a diagnostic signal. It tells you that your current synthetic strategy is fighting against thermodynamics, kinetics, or simple probability. We will not just "tweak" your current step; we will analyze the structural integrity of your route.

Below are the three most common failure modes we see in drug discovery campaigns and the validated protocols to resolve them.

Module 1: Diagnostic Triage – The "Black Box" Problem

User Query: "I put 100mg in, and I got 8mg out. Where did it go?"

Technical Insight: Before altering a route, you must distinguish between Reaction Failure (conversion issue) and Isolation Failure (workup issue). A 10% yield with 95% conversion requires a totally different fix than a 10% yield with 10% conversion.

Diagnostic Workflow: Use this logic gate to determine your next move.

DiagnosticTriage Start START: Low Isolated Yield CheckCrude Analyze Crude NMR/LCMS (Before Column) Start->CheckCrude IsProduct Is Product Major Species? CheckCrude->IsProduct IsolationIssue ISOLATION FAILURE - Product degraded on silica? - Water soluble? - Volatile? IsProduct->IsolationIssue Yes ReactionIssue REACTION FAILURE IsProduct->ReactionIssue No Yes YES No NO Decomp Decomposition? (Messy baseline) ReactionIssue->Decomp Stalled Stalled? (SM remaining) ReactionIssue->Stalled SolnDecomp SOLUTION: Switch to Flow/Telescoping (See Module 3) Decomp->SolnDecomp SolnStall SOLUTION: Screen Ligands/Catalysts (See Module 2) Stalled->SolnStall

Figure 1: Diagnostic logic for identifying the root cause of yield loss. Note that "messy baseline" usually indicates unstable intermediates requiring kinetic control.

Module 2: Strategic Rerouting – Linear vs. Convergent

User Query: "I am losing material over a 12-step linear synthesis. By step 10, I have nothing left."

Technical Insight: Linear synthesis is mathematically punishing. If you have a 12-step synthesis and every step has a "good" yield of 80%, your final yield is 6.8% .

The Solution: Convergent Synthesis Break the molecule into two complex fragments (A and B) and couple them late.[1]

  • Linear: 12 steps sequential.

  • Convergent: Fragment A (6 steps) + Fragment B (6 steps)

    
     Final Coupling.
    
  • The Math: The Longest Linear Sequence (LLS) drops from 12 to 7.

    • 
       (Over 3x  yield improvement).
      

Visualizing the Advantage:

ConvergentVsLinear cluster_linear Linear Route (High Risk) cluster_convergent Convergent Route (High Yield) L1 L1 L2 L2 L1->L2 L3 L3 L2->L3 L4 L4 L3->L4 L5 L5 L4->L5 L6 L6 L5->L6 L7 L7 L6->L7 L8 L8 L7->L8 C1a C1a C2a C2a C1a->C2a C3a C3a C2a->C3a Final Final Product C3a->Final Coupling C1b C1b C2b C2b C1b->C2b C3b C3b C2b->C3b C3b->Final Coupling

Figure 2: Comparison of Linear (red path) vs. Convergent (blue path) strategies. Convergent routes minimize the "tax" paid at each step.

Module 3: Catalytic Optimization – The "Stalled" Reaction

User Query: "My Buchwald-Hartwig coupling stalls at 40% conversion. Adding more catalyst doesn't help."

Technical Insight: Stalling usually indicates catalyst death (poisoning) or off-cycle equilibria, not just "slow kinetics." In Palladium-catalyzed C-N cross-coupling, three specific factors are often ignored:

  • Iodide Inhibition: Contrary to standard SN2 logic, Aryl Iodides can be worse than Bromides or Chlorides in Pd-catalysis.[2][3] The iodide ion (

    
    ) binds too tightly to the Pd(II) intermediate, preventing the amine from binding (transmetallation/coordination step) [1].
    
    • Fix: Switch to Aryl Bromides or use a silver salt scavenger.

  • Ligand Mismatch: Simple ligands (PPh3, dppf) often fail with heteroaromatics.

    • Fix: Use bulky, electron-rich biaryl phosphines (e.g., XPhos, BrettPhos, RuPhos ). These facilitate the difficult reductive elimination step.

  • Base Effect: Strong bases (NaOtBu) can decompose sensitive substrates.

    • Fix: Switch to weak inorganic bases (Cs2CO3, K3PO4) but use a surfactant or phase transfer catalyst if solubility is poor.

Protocol: Micro-Scale Ligand Screen (20mg scale) Do not run one reaction. Run four in parallel.

EntryLigand FamilyTarget IssueRecommended Ligand
1Dialkylbiaryl phosphines General purpose, high activityXPhos or SPhos
2Bulky Biaryl phosphines Primary amines, difficult couplingBrettPhos
3Bis-phosphines Chelating effect (stability)Xantphos
4NHC Carbenes Sterically demanding substratesPEPPSI-IPr
Module 4: Handling Unstable Intermediates – Telescoping & Flow

User Query: "My intermediate decomposes during workup/column chromatography."

Technical Insight: If an intermediate is unstable to air, moisture, or silica, do not isolate it .

  • Telescoping: Perform Step 2 in the same pot as Step 1.

  • Flow Chemistry: Generate the unstable species in a tube and react it immediately (seconds later). This minimizes the "residence time" of the unstable species.

Case Study: HSN-608 (Anti-cancer agent) Researchers optimized a Sonogashira coupling that suffered from low yield in batch due to intermediate instability. By moving to a continuous flow system, they could "telescope" the reaction—performing the coupling and subsequent cyclization without exposing the intermediate to the environment [2].

Yield Comparison Data:

MethodologyYieldPurityCycle Time
Traditional Batch 32-40%85%24 Hours
Telescoped Flow 71-81% >95%20 Minutes

Implementation Tip: If you lack a flow reactor, simulate it with "Cannula Transfer." Generate your unstable intermediate in Flask A, and use positive Nitrogen pressure to push it through a cannula needle directly into Flask B containing the next reagent. This avoids air exposure entirely.

References
  • BenchChem. (2025).[4] Troubleshooting low yields in the Buchwald-Hartwig amination for pyridine derivatives. Link

  • Purdue University. (2022). High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients. Link

  • Chemistry LibreTexts. (2020).[5] Synthetic Efficiency: Linear vs. Convergent Synthesis. Link

  • Nishimura, K., et al. (2016).[6] Introducing Telescoping Process to Synthesis of a Key Intermediate of Drug Discoveries. Chem. Pharm. Bull. Link

Sources

Optimization

catalyst selection for cross-coupling with 6-Bromo-4-chloro-7-methoxyquinazoline

Technical Support Guide: Catalyst Selection & Process Optimization for 6-Bromo-4-chloro-7-methoxyquinazoline Introduction: Understanding Your Substrate User Query: I am working with 6-Bromo-4-chloro-7-methoxyquinazoline....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst Selection & Process Optimization for 6-Bromo-4-chloro-7-methoxyquinazoline

Introduction: Understanding Your Substrate

User Query: I am working with 6-Bromo-4-chloro-7-methoxyquinazoline. Which catalyst should I use for cross-coupling?

Senior Scientist Response: Before selecting a catalyst, you must define your synthetic roadmap. This substrate has a "dual-personality" reactivity profile that dictates your order of operations.[1]

  • C4-Chloro Position: This is an activated chloride adjacent to the pyrimidine nitrogen.[1] It is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis.[1] It is less reactive towards oxidative addition than the bromide but more reactive than a typical aryl chloride.

  • C6-Bromo Position: This is a classic handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1]

  • C7-Methoxy Group: An electron-donating group that slightly deactivates the ring but does not significantly alter the C4 vs. C6 selectivity hierarchy.

The Golden Rule: In 95% of successful drug development campaigns (e.g., Vandetanib analogs), the C4-Cl is displaced FIRST via SNAr, followed by Pd-catalyzed coupling at C6.[1] If you attempt Pd-coupling first, you risk hydrolyzing the C4-Cl to the quinazolinone (C4-OH), which is a dead-end byproduct.[1]

Part 1: Decision Matrix & Workflow

Q: Which reaction path should I follow?

Use this decision matrix to select your protocol.

G Start Start: 6-Bromo-4-chloro-7-methoxyquinazoline Decision Do you need to retain the C4-Cl? Start->Decision PathA NO (Standard) Target: C4-Amino/Ether Derivative Decision->PathA Most Common PathB YES (High Risk) Target: C4-Cl Retention Decision->PathB Specialized StepA1 Step 1: S_NAr Displacement (Aniline/Phenol/Amine) Solvent: iPrOH or DMF, Heat PathA->StepA1 StepB1 Step 1: Selective Cross-Coupling at C6-Br CRITICAL: Anhydrous Conditions PathB->StepB1 StepA2 Intermediate: 6-Bromo-4-substituted-quinazoline StepA1->StepA2 StepA3 Step 2: Cross-Coupling at C6-Br Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 Base: Aq. Na2CO3/K2CO3 StepA2->StepA3 StepB2 Intermediate: 6-Aryl-4-chloro-quinazoline StepB1->StepB2 Failure FAILURE MODE: Hydrolysis to Quinazolinone (C4-OH) StepB1->Failure If wet StepB3 Step 2: S_NAr at C4-Cl StepB2->StepB3

Figure 1: Strategic workflow for functionalizing 4-chloro-6-bromoquinazolines. Path A is recommended for robustness.

Part 2: Catalyst Selection & Protocols

Scenario A: The Standard Route (SNAr → Coupling)

You have already substituted C4 with an amine or ether. Now you need to couple the C6-Bromide.

Q: My C4 position is substituted. What is the best catalyst for the C6-Br Suzuki coupling?

Since the reactive C4-Cl is gone, you can use robust, standard conditions.[1] The nitrogen substituent at C4 slightly deactivates the ring, so oxidative addition at C6-Br requires a standard active catalyst.

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ Pd(dppf)Cl₂ is robust and resists dechelation.[1] Pd(PPh₃)₄ is cheaper but air-sensitive.[1]
Loading 3–5 mol%Standard loading for aryl bromides.[1]
Base Na₂CO₃ or K₂CO₃ (2M Aqueous)Aqueous bases are effective here as hydrolysis is no longer a major threat.[1]
Solvent DME/Water (3:1) or Dioxane/Water Excellent solubility for quinazolines; water promotes the Suzuki mechanism.
Temp 80–100 °CRequired to drive the reaction to completion.

Protocol A (Suzuki):

  • Charge flask with Substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]

  • Add DME (degassed) and 2M Na₂CO₃ (3.0 equiv).[1]

  • Heat to 90 °C under Argon for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water.[1][2] The product usually precipitates or is easily chromatographed.

Scenario B: The Selective Route (Coupling Retaining C4-Cl)

You MUST couple C6-Br first and keep C4-Cl intact for later use.[1]

Q: How do I couple C6-Br without destroying the C4-Cl bond?

This is technically challenging. The C4-Cl bond is prone to hydrolysis (becoming C4-OH) if water is present, and oxidative addition if the catalyst is too active (leading to bis-coupling).[1]

Critical Troubleshooting Guide for Scenario B:

  • Issue: Hydrolysis (Formation of Quinazolinone)

    • Cause: Presence of water and base (OH⁻).[1][3]

    • Solution:GO ANHYDROUS. Do not use aqueous base. Use solid, anhydrous bases like CsF or K₃PO₄ in dry solvents.[1]

  • Issue: Loss of Selectivity (Coupling at C4)

    • Cause: Catalyst is too electron-rich (e.g., SPhos, XPhos) or temperature is too high.[1]

    • Solution: Use a catalyst with a smaller "bite angle" or less electron-rich ligands that prefer the weaker C-Br bond over the activated C-Cl bond.[1] Pd(PPh₃)₄ is often superior to Buchwald precatalysts here because it is less active towards chlorides.[1]

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄ Mild activity; prefers Br over Cl.[1] Avoids "over-activation" of C4-Cl.[1]
Base CsF (Anhydrous) or K₃PO₄ (Dry)Fluoride activates boronic acids without generating high concentrations of OH⁻.[1]
Solvent Toluene or 1,4-Dioxane (Anhydrous)Non-polar/aprotic solvents minimize hydrolysis risk.[1]
Temp 60–80 °CKeep temperature as low as possible to maintain kinetic selectivity for Br.

Protocol B (Anhydrous Selective Suzuki):

  • Flame-dry glassware.[1][2] Cool under Argon.

  • Add 6-Bromo-4-chloro-7-methoxyquinazoline (1.0 equiv), Boronic Acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Anhydrous CsF (2.5 equiv).

  • Add Dry Toluene (0.1 M concentration).

  • Stir at 80 °C. Monitor by LCMS every hour. Stop immediately upon consumption of starting material to prevent C4 reaction.

Part 3: Troubleshooting Common Failures

Q: My reaction turned black and stalled. LCMS shows starting material and de-halogenated byproduct.

  • Diagnosis: "Palladium Black" formation indicates catalyst decomposition.[1] The de-halogenated product (hydrodehalogenation) suggests the hydride elimination pathway is competing with transmetallation.

  • Fix:

    • Degas thoroughly: Oxygen promotes homocoupling and catalyst death. Sparge solvents with Argon for 15 mins.[1]

    • Switch Catalyst: If Pd(PPh₃)₄ is failing, try Pd(dppf)Cl₂ . The bidentate ligand prevents Pd aggregation.

Q: I see a peak with Mass M+16. What is it?

  • Diagnosis: This is the Hydrolysis Product (Quinazolinone).[1] The Cl (Mass 35) is replaced by OH (Mass 17), resulting in a net mass change of -18 (loss of HCl) + 18 (water) ... actually, Cl (35.[1]5) -> OH (17) is a loss of ~18.5.[1]

    • Correction: Substrate MW (Br, Cl) -> Substrate (Br, OH).[1]

    • Check: If you see a peak that corresponds to the loss of Cl and gain of OH, your system is too wet.

  • Fix: See Protocol B. Use anhydrous solvent and CsF.

Q: Can I use Buchwald-Hartwig amination on C6-Br?

  • Answer: Only if C4 is already substituted (Scenario A). If C4 is Cl, the amine will attack C4 via SNAr before the Palladium couples it to C6. SNAr is faster than Buchwald coupling at C6 in this scaffold.

References

  • Reactivity of 4-Chloroquinazolines

    • Standard SNAr displacement protocols for 4-chloroquinazolines in drug synthesis (e.g., Gefitinib/Erlotinib precursors).[1]

    • Source:[1]

  • Selectivity in Dihalo-heterocycles

    • Discussion on C4 vs C6 selectivity in Pd-catalyzed reactions of quinazolines and pyridines.
    • Source:[1]

  • Suzuki Coupling Protocols

    • General guides for Suzuki coupling of chloro-heterocycles and base selection.[1][3]

    • Source:[1]

  • Anhydrous Suzuki Conditions

    • Use of CsF and anhydrous solvents to prevent hydrolysis in sensitive substr
    • Source:[1]

  • Regioselective Coupling of 2,4,7-Trichloroquinazoline

    • Demonstrates C4-selectivity for SNAr and subsequent coupling str
    • Source:[1]

Sources

Troubleshooting

managing exothermic reactions in quinazoline synthesis

Topic: Managing Exothermic Reactions & Thermal Runaways Status: Operational | Tier: Level 3 (Senior Process Safety) Core Directive & Scope Welcome to the Quinazoline Synthesis Support Hub. As Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions & Thermal Runaways Status: Operational | Tier: Level 3 (Senior Process Safety)

Core Directive & Scope

Welcome to the Quinazoline Synthesis Support Hub. As Senior Application Scientists, we understand that the quinazoline scaffold (found in Gefitinib, Erlotinib, and Lapatinib) is a "privileged structure" in medicinal chemistry. However, its synthesis—particularly the transition from quinazolinone to chloroquinazoline—is notoriously hazardous upon scale-up.

This guide moves beyond basic safety; it addresses the thermodynamic causality of failure. We focus on the three most volatile stages of the workflow:

  • The POCl₃ Chlorination (The "Red Zone")

  • High-Temperature Condensations (Niementowski)

  • Oxidative Aromatization

Critical Protocol Analysis: The POCl₃ "Double-Exotherm" Trap

The most frequent "ticket" we receive involves the chlorination of quinazolin-4(3H)-one using Phosphorus Oxychloride (POCl₃). Users often report sudden temperature spikes after the addition is complete, leading to pressure events or "pseudodimer" impurities.

The Mechanism of Failure: Contrary to popular belief, this is not a single reaction. It is a two-stage event with distinct thermal profiles [1, 3]:

  • Stage A (Phosphorylation): Rapid, exothermic reaction of the amide oxygen with POCl₃ to form a phosphorylated intermediate. This happens at low temperatures (<25°C).[1]

  • Stage B (Displacement): Endothermic activation followed by exothermic chloride displacement. This requires heat (70–90°C).[1]

The Trap: If you heat the mixture before Stage A is complete, or if you accumulate unreacted POCl₃ at low temperatures and then rapidly heat, both exotherms trigger simultaneously. This creates a thermal runaway that standard reflux condensers cannot handle.

Visualizing the Safe Process Window

POCl3_Safety_Logic Start Start: Quinazolinone + Base Add_POCl3 Step 1: Controlled POCl3 Addition (Temp < 25°C) Start->Add_POCl3 Check_Exotherm Monitor Heat Flow (Qr) Add_POCl3->Check_Exotherm Stage_A Stage A: Phosphorylation Complete? (Verify via HPLC/NMR) Check_Exotherm->Stage_A Heat Flow Stabilized Runaway CRITICAL FAILURE: Simultaneous Exotherm Release Check_Exotherm->Runaway Rapid Spike > 5°C/min Stage_A->Add_POCl3 No (Incomplete) Heat_Ramp Step 2: Controlled Ramp (10°C / 15 min) Stage_A->Heat_Ramp Yes (Intermediate Formed) Stage_B Stage B: Chloride Displacement (Hold at 80°C) Heat_Ramp->Stage_B

Figure 1: Process safety logic for POCl₃ chlorination. Note the critical "Hold" checkpoint before heating.

Troubleshooting Guides (The Ticket System)
Ticket #402: "My reaction erupted during the POCl₃ addition."
  • Context: User scaled from 5g to 100g. Added POCl₃ rapidly to "get it over with."

  • Root Cause: Accumulation Effect. The rate of addition exceeded the rate of reaction (Stage A). Unreacted POCl₃ accumulated in the vessel. When the threshold temperature was reached, the accumulated reagent reacted all at once.

  • The Fix (Dosing Protocol):

    • Cooling: Jacket temperature must be -10°C relative to reaction target.

    • Dosing: Use a peristaltic pump. Rate limit: Max 10% of total volume per minute.

    • Scrubbing: Ensure the HCl off-gas scrubber is active before dosing starts.

Ticket #409: "Niementowski Cyclization yields are dropping at high temp."
  • Context: Classical fusion of anthranilic acid and formamide at 150°C.

  • Root Cause: Thermal Oligomerization. While the Niementowski reaction requires high energy, prolonged exposure to >140°C promotes the formation of "tar" (intractable oligomers) and decarboxylation of the anthranilic acid precursor before it can cyclize [2].

  • The Fix:

    • Solvent Switch: Move from neat fusion to high-boiling solvents (e.g., Sulfolane or Diphenyl ether) to clamp the maximum temperature.

    • Microwave Hybrid: Use Microwave-Assisted Organic Synthesis (MAOS) to pulse heat. This reduces total thermal exposure time from hours to minutes [4].

Ticket #415: "Pressure spike in Microwave vial."
  • Context: Microwave synthesis of quinazoline using ammonium formate.

  • Root Cause: Gas Evolution Lag. Ammonium formate decomposes to release NH₃ and CO₂. In a sealed microwave vial, the pressure sensor often lags behind the actual internal pressure generation.

  • The Fix:

    • Headspace: Increase vessel headspace to 50% (vs standard 30%).

    • Pre-stir: Allow reagents to "degas" at 50°C for 5 minutes before sealing and ramping to 150°C.

Validated Protocol: Safe Scale-Up of 4-Chloroquinazoline

Applicable for scale: 10g – 1kg

Reagents:

  • Quinazolin-4(3H)-one (1.0 equiv)

  • POCl₃ (1.5 - 2.0 equiv) [3]

  • Base: Diisopropylethylamine (DIPEA) (1.0 equiv) - Crucial for suppressing dimer formation.

  • Solvent: Toluene or Acetonitrile (Avoid DCE if possible due to toxicity) [1].

Step-by-Step Methodology:

  • System Inertion: Purge reactor with N₂. Connect outlet to a NaOH (20%) scrubber trap.

  • Slurry Formation: Suspend Quinazolinone in Toluene (10 vol). Add DIPEA. Cool to 5°C .

  • Controlled Addition (Stage A):

    • Add POCl₃ dropwise.

    • Rule: Internal temp must not exceed 25°C.

    • Observation: Mixture will turn from white slurry to clear/yellow solution (formation of phosphorylated intermediate).

  • The "Safety Pause": Stir at 20°C for 30 minutes. Verify consumption of starting material via HPLC (if possible) or ensure exotherm has flatlined.

  • Thermal Ramp (Stage B):

    • Heat to 80°C over 45 minutes.

    • Warning: Do not plunge into a pre-heated oil bath.

  • Quench Protocol (Highly Exothermic):

    • Cool reaction to 20°C.

    • Pour reaction mixture slowly into a mechanically stirred mixture of ice/water/K₂CO₃.

    • Never add water to the reaction vessel.

Data & Solvent Selection

Choosing the right solvent acts as a "thermal flywheel," absorbing excess heat.

SolventBoiling Point (°C)Heat Capacity (Cp)Suitability for Quinazoline Synthesis
Toluene 110.6MediumExcellent. Good solubility for chloride product; easy azeotropic drying.
Acetonitrile 82.0HighGood. best for polar intermediates, but low BP limits Stage B kinetics.
DMF 153.0HighRisk. Can cause Vilsmeier-Haack side reactions with POCl₃; thermal runaway risk high.
DCE (1,2-Dichloroethane) 83.5LowAvoid. Historically used, but highly toxic and difficult to remove trace residues [1].
Emergency Mitigation (The "Red Button")

If you detect a thermal runaway (dT/dt > 2°C/min without external heating):

  • Cut Heat: Remove oil bath immediately.

  • Max Cooling: Engage jacket cooling or ice bath.

  • Do NOT Vent Manually: If pressure is rising, rely on the burst disk/relief valve. Manual venting can expose the operator to a plume of hot HCl/POCl₃ vapor.

  • Dilution (If safe): Adding a large volume of cold, dry solvent (e.g., Toluene) can act as a heat sink. Never add water.

References
  • Development of a Robust Scale-Up Synthetic Route for BPR1K871. Organic Process Research & Development. (2021). ACS Publications.[2]

  • The Niementowski Quinazolinone Synthesis: A Technical Guide. BenchChem. (2025).[3]

  • POCl3 chlorination of 4-quinazolones. Journal of Organic Chemistry. (2011). PubMed.

  • Microwave-Assisted Synthesis of Quinazolines. PMC. (2013). National Institutes of Health.

Sources

Optimization

troubleshooting guide for Suzuki reactions involving quinazolines

[1][2] Topic: Troubleshooting Suzuki-Miyaura Reactions Involving Quinazoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide Introduction: The Quinazoline C...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Troubleshooting Suzuki-Miyaura Reactions Involving Quinazoline Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide

Introduction: The Quinazoline Challenge

Quinazolines present a unique "double-edged" challenge in palladium-catalyzed cross-couplings. As electron-deficient nitrogen heterocycles, they are electronically primed for oxidative addition (especially at the C4 position). However, they are chemically fragile and prone to two primary failure modes:[1]

  • Catalyst Sequestration: The N1 and N3 nitrogens possess lone pairs capable of displacing phosphine ligands, forming inactive stable Pd-bis(quinazoline) complexes.[1]

  • Hydrolytic Instability: The C4-position (resembling an imidoyl chloride) is highly susceptible to nucleophilic attack by hydroxide, leading to the formation of the catalytically inert quinazolin-4(3H)-one.[1]

This guide addresses these specific failure points with mechanistic correctives.

Part 1: Diagnostic & Troubleshooting (Q&A)

Category 1: Catalyst Deactivation (The "Stalled Reaction")[2]

Q: My reaction stalls at <10% conversion despite using 5 mol% Pd(PPh3)4. The starting material remains intact. What is happening?

A: You are likely experiencing nitrogen-poisoning of the palladium center. Standard ligands like triphenylphosphine (PPh3) bind reversibly to Pd(0).[1] In the presence of highly coordinating quinazolines, the heterocycle competes with the phosphine for the metal center. If the quinazoline nitrogen binds Pd, it shuts down the catalytic cycle before oxidative addition can occur.[1]

  • The Fix: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands).

    • Recommendation: Use XPhos or SPhos .[1] These ligands are bulky and electron-rich.[1] The steric bulk prevents the quinazoline nitrogen from approaching the Pd center, while the electron-rich nature accelerates oxidative addition.

    • Pro-Tip: Do not use in situ generation (Pd(OAc)2 + Ligand) if you suspect poisoning.[1] Use a precatalyst (e.g., XPhos Pd G3 ) to ensure the active mono-ligated Pd(0) species is generated immediately upon heating.[1]

Category 2: Substrate Instability (The "Disappearing Electrophile")[2]

Q: I am coupling a 4-chloroquinazoline. The halide is consumed rapidly, but I see mostly quinazolin-4(3H)-one (hydrolysis product) and very little cross-coupled product. [1]

A: This is a classic competitive hydrolysis issue. The C4-Cl bond in quinazoline is extremely electrophilic. In standard Suzuki conditions (aqueous base like Na2CO3/H2O), the hydroxide ion attacks the C4 position faster than the palladium performs transmetalation.

  • The Fix: Eliminate water and use a mild, anhydrous base system.

    • Protocol Shift: Switch to Anhydrous Suzuki Conditions .

    • Base: Potassium phosphate tribasic (K3PO4), finely ground and oven-dried.[1]

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.[1]

    • Additives: If the reaction is sluggish under anhydrous conditions, add 2-3 equivalents of CsF (Cesium Fluoride).[1] Fluoride activates the boronic acid/ester without the high nucleophilicity of hydroxide.

Category 3: Boronic Acid Instability (The "Protodeboronation" Trap)[2]

Q: My quinazoline halide is stable, but my boronic acid partner (especially 2-heterocyclic or fluoro-substituted) disappears. I see only the de-borylated arene (Ar-H).

A: You are encountering protodeboronation .[2][1][3][4][5] Heterocyclic boronic acids (like pyridine-2-boronic acid or quinazolin-2-yl boronic acid) are notoriously unstable.[1] Under basic conditions, they form a boronate "ate" complex that is prone to hydrolytic cleavage of the C-B bond, releasing the arene.[1]

  • The Fix: Control the concentration of the "ate" complex.

    • Strategy A (Slow Addition): Add the base (or the boronic acid) via syringe pump over 2-4 hours. This keeps the standing concentration of the unstable intermediate low, favoring the productive transmetalation pathway.

    • Strategy B (MIDA Boronates): Switch from boronic acids to MIDA boronates . These slowly release the active boronic acid under hydrolytic conditions, matching the release rate to the catalytic turnover rate.

Part 2: Decision Matrix & Mechanism

Visual 1: Troubleshooting Logic Tree

SuzukiTroubleshooting Start Start: Reaction Failed CheckSM Check Starting Material (SM) Status via LCMS/TLC Start->CheckSM SM_Intact SM Intact (No Conversion) CheckSM->SM_Intact SM Remains SM_Gone SM Consumed (Wrong Product) CheckSM->SM_Gone SM Disappeared Poisoning Issue: Catalyst Poisoning (N-coordination) SM_Intact->Poisoning Hydrolysis Issue: Hydrolysis of C-Cl (Formation of Quinazolinone) SM_Gone->Hydrolysis Product is Quinazolinone Deboronation Issue: Protodeboronation (Boronic Acid -> Ar-H) SM_Gone->Deboronation Product is Ar-H Sol_Ligand Solution: Switch to XPhos Pd G3 or SPhos Poisoning->Sol_Ligand Sol_Anhydrous Solution: Anhydrous Conditions (Dioxane/K3PO4/CsF) Hydrolysis->Sol_Anhydrous Sol_MIDA Solution: Use MIDA Boronates or Slow Addition Deboronation->Sol_MIDA

Caption: Logic flow for diagnosing failure modes in quinazoline cross-couplings based on crude reaction analysis.

Visual 2: The Mechanism of Failure vs. Success

Mechanism Pd Pd(0) Active Species Coordination DEAD END: N-Coordination (Poisoning) Pd->Coordination Small Ligands (PPh3) N-binding dominates OxAdd SUCCESS: Oxidative Addition (C-X) Pd->OxAdd Bulky Ligands (XPhos) Sterics block N-binding Quin Quinazoline Substrate Quin->Coordination Quin->OxAdd

Caption: Steric bulk of Buchwald ligands prevents non-productive N-coordination, forcing the Pd center to react with the C-X bond.[1]

Part 3: Optimized Experimental Protocols

Table 1: Component Selection Guide
ComponentStandard RecommendationWhy?
Precatalyst XPhos Pd G3 or SPhos Pd G3 Eliminates induction period; bulky ligand prevents N-poisoning.[1]
Solvent 1,4-Dioxane (Anhydrous)High boiling point; compatible with anhydrous bases.[1]
Base K3PO4 (3.0 equiv)Mild enough to prevent rapid hydrolysis; strong enough for transmetalation.[1]
Additive CsF (2.0 equiv)Optional.[1] Promotes transmetalation in strictly anhydrous conditions.[1]
Temperature 80°C - 100°C Quinazolines are thermally stable; heat is needed to overcome steric bulk of ligands.[1]
Protocol A: The "Gold Standard" for Labile Quinazolines

Use this protocol for 4-chloroquinazolines or when hydrolysis is observed.

  • Preparation: Oven-dry a reaction vial and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Loading: Add the following solids to the vial:

    • 4-Chloroquinazoline derivative (1.0 equiv)[1]

    • Boronic acid/pinacol ester (1.2 - 1.5 equiv)[1]

    • K3PO4 (finely ground, dried) (3.0 equiv)[1]

    • XPhos Pd G3 (0.02 - 0.05 equiv / 2-5 mol%)[1]

  • Solvent: Add anhydrous 1,4-Dioxane (concentration ~0.2 M).

  • Degassing (Critical): Sparge the mixture with Argon for 5-10 minutes (bubbling gas directly into the solvent). Note: Oxygen promotes homocoupling and catalyst decomposition.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 90°C for 2-16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black.[1] Concentrate and purify.

Protocol B: Scavenging Palladium (Post-Reaction)

Quinazolines love to hold onto residual Palladium.[1] Standard columns often fail to remove it.

  • Dissolve the crude product in EtOAc or DCM.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (0.5 equiv relative to Pd loading).[1]

  • Stir at 40°C for 2 hours.

  • Filter and proceed to column chromatography.[1]

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids."[1] Journal of the American Chemical Society, 2009.[1][3]

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides."[1] Chemical Reviews, 1995.[1]

  • Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[1][3] Journal of the American Chemical Society, 2009.[1][3]

  • BenchChem Application Note. "Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid." BenchChem Protocols, 2025.[2][1]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Troubleshooting." Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

biological evaluation of compounds derived from 6-Bromo-4-chloro-7-methoxyquinazoline

Executive Summary & Scaffold Significance 6-Bromo-4-chloro-7-methoxyquinazoline (CAS: 214279-98-4) is a high-value pharmacophore intermediate, primarily recognized as the foundational scaffold for Vandetanib (ZD6474) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Significance

6-Bromo-4-chloro-7-methoxyquinazoline (CAS: 214279-98-4) is a high-value pharmacophore intermediate, primarily recognized as the foundational scaffold for Vandetanib (ZD6474) , a dual inhibitor of VEGFR and EGFR.

This guide evaluates the biological performance of compounds derived from this scaffold. Unlike generic quinazolines, the specific 6-bromo-7-methoxy substitution pattern provides a unique electronic and steric environment that enhances binding affinity in the ATP-binding pocket of tyrosine kinases. The bromine atom at C-6 often occupies a hydrophobic pocket (gatekeeper region), while the C-7 methoxy group improves solubility and metabolic stability.

Key Applications:

  • Primary Target: Dual EGFR (HER1) and VEGFR-2 (KDR) inhibition.

  • Therapeutic Focus: Non-Small Cell Lung Cancer (NSCLC), Medullary Thyroid Cancer, and Glioblastoma.

  • Mechanism: ATP-competitive inhibition preventing downstream phosphorylation of MAPK/ERK and PI3K/Akt pathways.

Chemical Synthesis & Derivatization Logic

The biological utility of this scaffold is unlocked through nucleophilic aromatic substitution (


) at the C-4 position. The chlorine atom is a good leaving group, allowing for the introduction of diverse anilines, phenols, or aliphatic amines.
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the critical conversion of the scaffold into bioactive derivatives like Vandetanib or novel 4-anilino analogs.

SynthesisPath Scaffold 6-Bromo-4-chloro- 7-methoxyquinazoline (Scaffold) Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate S_NAr Reaction (iPrOH, reflux) Reagent Nucleophile (Aniline/Phenol/Amine) Reagent->Intermediate Product Bioactive Derivative (e.g., Vandetanib) Intermediate->Product -HCl (Base catalyzed)

Figure 1: Synthetic pathway transforming the chloro-quinazoline scaffold into active kinase inhibitors via nucleophilic substitution at C-4.

Comparative Biological Performance

This section objectively compares the performance of derivatives synthesized from this scaffold against industry standards (Vandetanib, Erlotinib). Data is aggregated from recent high-impact medicinal chemistry evaluations.

Enzymatic Inhibition Profile (Kinase Selectivity)

Derivatives often aim to balance EGFR and VEGFR-2 potency. The 6-bromo substituent is critical for selectivity.

Compound ClassTargetIC50 (nM)Comparison to Standard
Vandetanib (Standard) VEGFR-2 (KDR)40 Reference Benchmark
Vandetanib (Standard) EGFR (WT)500 Reference Benchmark
Novel 4-Anilino Analog (7i) EGFR (WT)17.3 ~29x More Potent than Vandetanib
Novel 4-Alkoxy Analog (3j) VEGFR-22.7 ~15x More Potent than Vandetanib
Urea Derivative (Compound 4) EGFR (WT)49 Comparable to Lapatinib

Insight: While Vandetanib is a balanced dual inhibitor, newer derivatives utilizing the 6-bromo scaffold (like Compound 7i) optimize the C-4 aniline tail to achieve nanomolar potency against EGFR, surpassing the parent drug.

Cellular Antiproliferative Activity

Efficacy in cell lines depends on membrane permeability and metabolic stability, traits influenced by the C-7 methoxy group.

Cell LineTissue OriginCompoundIC50 (µM)Activity Status
A549 NSCLC (Lung)Vandetanib5.20Moderate
A549 NSCLC (Lung)Compound 7i 2.25 High
HUVEC EndothelialCompound 3j 0.35 Very High (Anti-angiogenic)
MCF-7 BreastCompound 7i2.81Moderate
HT-29 ColonGefitinib6.50Control

Analysis: The 6-bromo-4-chloro-7-methoxyquinazoline derivatives show superior efficacy in HUVEC (angiogenesis model) and A549 (lung cancer) compared to first-generation quinazolines, validating the scaffold's utility in dual-mechanism therapies.

Mechanism of Action: Dual Pathway Blockade

The biological value of this scaffold lies in its ability to simultaneously shut down tumor proliferation (EGFR) and blood supply (VEGFR).

Signaling Cascade Blockade (DOT Visualization)

MOA EGFR EGFR (ErbB1) Tumor Cell Surface RAS RAS/RAF EGFR->RAS PI3K PI3K/Akt EGFR->PI3K VEGFR VEGFR-2 Endothelial Cell Surface VEGFR->PI3K MEK MEK/ERK VEGFR->MEK Drug 6-Bromo-7-methoxy Derivative Drug->EGFR ATP Competition Drug->VEGFR ATP Competition RAS->MEK Angio Angiogenesis (Blood Supply) PI3K->Angio BLOCKED Prolif Cell Proliferation (Tumor Growth) MEK->Prolif BLOCKED

Figure 2: Dual inhibition mechanism. The derivative binds to the ATP pocket of both receptors, effectively severing the downstream signaling required for tumor survival and vascularization.

Experimental Protocols

To replicate the biological data cited above, use the following validated protocols.

In Vitro Kinase Inhibition Assay (ELISA/FRET)

Objective: Determine IC50 against recombinant EGFR and VEGFR-2.

  • Preparation: Prepare a 10 mM stock solution of the derivative in 100% DMSO.

  • Dilution: Serial dilute compounds (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Mix recombinant EGFR (0.2 ng/µL) or VEGFR-2 with the peptide substrate (e.g., Poly Glu:Tyr 4:1).

    • Add the test compound and incubate for 10 minutes at 25°C.

  • Reaction Start: Initiate reaction by adding ATP (at Km concentration for each kinase).

  • Detection: After 60 minutes, stop the reaction using EDTA. Detect phosphorylation using a specific antibody (e.g., anti-phosphotyrosine-HRP) or FRET pairs.

  • Analysis: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Cell Viability Assay (MTT Protocol)

Objective: Assess cytotoxicity in A549 or HUVEC cells.

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates and incubate for 24 hours to allow attachment.

  • Treatment: Replace medium with fresh medium containing the test compound (0.1–100 µM). Include a DMSO control (0.1% final concentration).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 relative to DMSO control.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Pharmacology. (2021). Link

  • Design, synthesis, biological evaluation, and molecular modeling study of 4-alkoxyquinazoline derivatives as potential VEGFR2 kinase inhibitors. Organic & Biomolecular Chemistry. (2014). Link

  • Vandetanib (ZD6474) PubChem Compound Summary. National Center for Biotechnology Information. Link

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances. (2024). Link

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. (2019). Link

Comparative

Validation of Target Engagement for Novel Kinase Inhibitors: A Comparative Guide

Introduction: Bridging the "Occupancy-Effect" Gap In kinase inhibitor development, a recurring failure mode is the Occupancy-Effect Gap : a candidate molecule shows nanomolar potency in biochemical assays (isolated enzym...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the "Occupancy-Effect" Gap

In kinase inhibitor development, a recurring failure mode is the Occupancy-Effect Gap : a candidate molecule shows nanomolar potency in biochemical assays (isolated enzyme) but fails to elicit a phenotypic response in cells. This discrepancy often arises not from a lack of intrinsic affinity, but from a failure of Target Engagement (TE) in the complex cellular milieu.

Factors such as high intracellular ATP concentrations (often competing with Type I inhibitors), membrane permeability, and active efflux transporters can shift the effective potency by orders of magnitude. Consequently, validating TE in live cells is no longer optional—it is a critical "Go/No-Go" gate.

This guide compares the three dominant methodologies for validating kinase TE: NanoBRET™ , CETSA® , and Activity-Based Protein Profiling (ABPP) . We prioritize protocols that provide quantitative, self-validating data.

Methodology Landscape: The Comparative Analysis

Comparative Performance Matrix
FeatureNanoBRET™ TE CETSA® (Classic/HiBiT) ABPP (Chemoproteomics)
Primary Readout Competitive Binding (

, Residence Time)
Thermal Stability (

,

shift)
Active Site Availability (Occupancy)
Quantitation High (Precise

/

)
Medium (Semi-quantitative shifts)High (Mass Spec) / Low (Gel)
Throughput High (384-well plate)Medium (96/384-well PCR)Low (Mass Spec) to Medium (Gel)
Physiological Relevance High (Live cell, intact membrane)High (Live cell or lysate)High (Proteome-wide context)
Requirement Transfection (Kinase-Luc fusion)None (Endogenous) or HiBiT tagCovalent/Activity Probe
Key Limitation Requires specific tracer; overexpression artifactsNot all binders induce thermal shiftRequires active site probe; expensive
Decision Logic for Method Selection

TE_Decision_Tree Start Start: Select TE Method Is_Tracer_Avail Is a NanoBRET Tracer available for target? Start->Is_Tracer_Avail Need_Kinetics Is Residence Time (k_off) data required? Is_Tracer_Avail->Need_Kinetics Yes Endogenous Must assay be on endogenous protein? Is_Tracer_Avail->Endogenous No Need_Kinetics->Endogenous No NanoBRET Method: NanoBRET TE Need_Kinetics->NanoBRET Yes (Gold Standard) Selectivity Is proteome-wide selectivity needed? Endogenous->Selectivity No CETSA Method: CETSA Endogenous->CETSA Yes Selectivity->NanoBRET No (Target Focused) ABPP Method: ABPP (Mass Spec) Selectivity->ABPP Yes

Caption: Decision matrix for selecting the optimal Target Engagement assay based on tracer availability, kinetic requirements, and biological context.

Method 1: NanoBRET™ Target Engagement (The Quantitative Standard)

Expert Insight: NanoBRET is currently the gold standard for quantitative intracellular affinity. Unlike biochemical assays performed at low ATP, NanoBRET measures affinity in the presence of physiological ATP (1–5 mM), providing a true measure of how well your inhibitor competes in a live cell.

Mechanism of Action

The assay relies on Bioluminescence Resonance Energy Transfer (BRET).[1] The target kinase is fused to NanoLuc® luciferase (Donor).[2][3] A cell-permeable fluorescent tracer (Acceptor) binds the kinase active site.

  • Tracer Bound: High BRET signal.

  • Inhibitor Bound: Displaces tracer

    
     Loss of BRET signal.[2]
    
Protocol: Adherent Cell Format (Step-by-Step)

Validated for HEK293 and HeLa systems.

Step 1: Transfection (Day 1)

  • Seed cells at

    
     cells/mL in 6-well plates.
    
  • Prepare transfection complex: Mix Kinase-NanoLuc plasmid DNA with carrier DNA (to optimize expression levels) and transfection reagent (e.g., FuGENE HD).

    • Critical: Maintain a low ratio of Kinase-NanoLuc DNA (dilute with carrier) to prevent massive overexpression, which can buffer compound concentration and shift

      
      .
      
  • Incubate 20-24 hours.

Step 2: Seeding & Treatment (Day 2)

  • Trypsinize and resuspend cells in Opti-MEM (phenol red-free).

  • Seed into 384-well white, non-binding surface plates (8,000 cells/well).

  • Tracer Addition: Add the specific NanoBRET tracer at a concentration equal to its

    
     (previously determined).
    
  • Compound Addition: Add test inhibitors (typically 11-point dose-response).

    • Control: DMSO vehicle (Max BRET) and unlabeled high-affinity ligand (Min BRET).

Step 3: Measurement (Day 2 + 2 hours)

  • Incubate at 37°C for 2 hours (equilibrium).

  • Add NanoBRET Nano-Glo Substrate / Extracellular Inhibitor solution.[4]

    • Note: The extracellular inhibitor quenches any signal from lysed cells, ensuring data comes only from live cells.

  • Measure Donor (460nm) and Acceptor (618nm) emission on a BRET-compatible plate reader (e.g., GloMax, EnVision).

Step 4: Data Analysis Calculate the milliBRET ratio (mBU):



Convert to % Occupancy and fit to a sigmoidal dose-response curve to determine intracellular affinity (

).

Method 2: Cellular Thermal Shift Assay (CETSA) (The Physiological Standard)

Expert Insight: CETSA is unique because it requires no genetic modification. It validates that your drug engages the endogenous target in its native post-translational state. However, it is a "snapshot" of stability, not a direct equilibrium binding constant.

Mechanism of Action

Ligand binding thermodynamically stabilizes proteins. When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain in solution.

CETSA_Workflow Cells Live Cells (Endogenous Target) Treat Treat with Inhibitor Cells->Treat Heat Heat Challenge (Gradient or Isothermal) Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse Detect Detect Soluble Protein (Western/Alpha) Lyse->Detect

Caption: CETSA workflow illustrating the stabilization-precipitation-detection cascade.

Protocol: Isothermal Dose-Response Fingerprint (ITDRF)

Used to determine


 at a fixed temperature.

Step 1: Determine


 (Aggregation Temp) 
  • Run a temperature gradient (37°C to 67°C) on vehicle-treated cells.

  • Identify the temperature where ~80% of the target protein is precipitated (unstable). This is your challenge temperature (

    
    ).
    

Step 2: Compound Treatment [5][6]

  • Seed cells in 96-well PCR plates.

  • Treat with serial dilutions of the kinase inhibitor for 1 hour at 37°C.

Step 3: Heat Challenge

  • Place PCR plate in a thermal cycler.

  • Heat at

    
     for exactly 3 minutes.
    
  • Cool immediately to 25°C for 3 minutes.

Step 4: Lysis & Separation

  • Add lysis buffer (with protease inhibitors) to cells.

  • Vortex and incubate for 20 mins.

  • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) protein.

Step 5: Detection

  • Collect supernatant (soluble fraction).[7]

  • Western Blot: Standard SDS-PAGE. Band intensity increases with drug concentration.

  • AlphaScreen/LISA: Use antibody pairs for higher throughput quantification.

Method 3: Activity-Based Protein Profiling (ABPP) (The Selectivity Standard)

Expert Insight: While NanoBRET and CETSA focus on the primary target, ABPP is the superior method for determining selectivity and off-target liabilities . It answers the question: "What else is my inhibitor binding?"

Mechanism

ABPP uses "activity-based probes"—small molecules containing a "warhead" that covalently reacts with the conserved active site lysine of kinases, linked to a biotin or fluorophore tag.

  • Competition: Cells/lysates are pre-treated with the test inhibitor.

  • Labeling: The broad-spectrum ABPP probe is added. It labels any kinase active site not occupied by the inhibitor.

  • Readout: If the inhibitor binds a target, the probe cannot label it.[8] This loss of signal is measured via Mass Spectrometry (KiNativ™ platform) or fluorescent gel scanning.

Application Strategy

Use ABPP in the Lead Optimization phase to screen for unintended binding to "anti-targets" (e.g., kinases that cause cardiotoxicity) that might be missed by panel screens of isolated enzymes.

References

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[9] Cell Chemical Biology. Link

  • Martinez Molina, D., et al. (2013).[10] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[5][6][10][11] Science. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[4][9] Nature Communications. Link

  • Cravatt, B. F., et al. (2008).[12][13] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Promega Corporation. NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol. Promega Technical Manual. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-chloro-7-methoxyquinazoline

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle As researchers and developers at the forefront of pharmaceutical innovation, our work with complex heterocyclic molecules like 6-Bromo-4-chloro-7-methoxyquinazoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers and developers at the forefront of pharmaceutical innovation, our work with complex heterocyclic molecules like 6-Bromo-4-chloro-7-methoxyquinazoline is fundamental to discovering next-generation therapeutics. This compound, a halogenated quinazoline derivative, represents a class of structures pivotal to kinase inhibitor development and other targeted therapies. However, our responsibility extends beyond the successful synthesis and application of such molecules; it encompasses their entire lifecycle, culminating in their safe and compliant disposal.

Improper disposal of halogenated aromatic compounds poses significant risks, not only to personnel but also to the environment. The robust nature of the carbon-halogen bond, which lends stability to these molecules, also makes them resistant to natural degradation.[1] This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-Bromo-4-chloro-7-methoxyquinazoline, ensuring that safety and regulatory compliance are integral to our scientific workflow. We will move beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety and environmental stewardship within the laboratory.

Section 1: Hazard Profile and Pre-Disposal Risk Assessment

Understanding the specific hazards of 6-Bromo-4-chloro-7-methoxyquinazoline is the first step in creating a safe disposal plan. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can extrapolate a reliable hazard profile from closely related quinazoline and quinoline analogs. This data necessitates handling the compound with significant caution.

Causality: The presence of bromine and chlorine atoms on the aromatic quinazoline core classifies this compound as a halogenated heterocyclic. Such compounds can exhibit heightened biological activity and require specific disposal pathways to prevent the formation of toxic byproducts, such as dioxins, during improper incineration.

The aggregated GHS information for structurally similar compounds, such as 6-Bromo-4-chloro-quinazoline, provides a strong basis for risk assessment.[2]

Table 1: Anticipated GHS Hazard Profile

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed[2]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin[2]
Skin Corrosion/Irritation H315 Warning Causes skin irritation[2][3]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[2][3][4]
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled[2]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[2][3][5] |

Core Directive: Before beginning any work that will generate waste, perform a documented risk assessment. This assessment must consider the quantities of waste you anticipate generating and the specific disposal procedures outlined in this guide.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling and preparation of 6-Bromo-4-chloro-7-methoxyquinazoline for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]

Scientific Principle: The fume hood provides a controlled, negative-pressure environment that captures airborne particulates and vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

Your selection of PPE is the final barrier between you and the chemical hazard.

  • Eye/Face Protection: Wear ANSI-approved chemical splash goggles and a face shield, especially when handling bulk solids or solutions.[7]

  • Hand Protection: Double-gloving with nitrile rubber gloves is mandatory. Nitrile offers good resistance to a range of chemicals, but halogenated compounds can decrease breakthrough time.[8] The outer glove should be removed and disposed of immediately upon any suspected contamination.

  • Body Protection: A fully buttoned, flame-resistant laboratory coat is required. For tasks with a higher risk of spillage, such as handling large volumes of waste solution, a chemical-resistant apron is also necessary.[7]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[8]

Section 3: The Cornerstone of Disposal: Rigorous Waste Segregation

The single most critical aspect of disposing of 6-Bromo-4-chloro-7-methoxyquinazoline is the strict segregation of halogenated waste from all other waste streams.

Rationale for Segregation:

  • Regulatory Compliance: Environmental protection agencies, such as the EPA, mandate separate disposal pathways for halogenated organic compounds.[9]

  • Disposal Technology: Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl, HBr) produced. Mixing this waste with non-halogenated streams contaminates the entire volume, forcing it all to be treated by the more complex and expensive method.[10][11]

  • Safety: Prevents dangerous chemical reactions that could occur from mixing incompatible waste types.

Waste Stream Classification:

  • Halogenated Solid Waste: Includes unused or expired 6-Bromo-4-chloro-7-methoxyquinazoline, contaminated weigh paper, spatulas, stir bars, and any PPE or absorbent material from a spill cleanup.

  • Halogenated Liquid Waste: Includes any solutions containing the compound, such as reaction mother liquors or chromatography fractions. This stream must be kept separate from non-halogenated solvent waste.[12]

  • Contaminated Sharps: Any needles or blades that come into contact with the compound must be placed in a designated sharps container, which is then managed as hazardous waste.

Section 4: Step-by-Step Disposal Protocols

Follow these validated protocols to ensure the safe handling and disposal of all waste generated.

Protocol 4.1: Disposal of Unused or Expired Solid Compound

  • Preparation: Work within a chemical fume hood. Don the required PPE as described in Section 2.

  • Container: Obtain a designated "Halogenated Solid Waste" container from your institution's Environmental Health & Safety (EHS) department. This should be a robust, sealable container.

  • Transfer: Carefully transfer the solid compound from its original container into the waste container using a dedicated spatula. Avoid creating dust. If the original container is to be disposed of, it should also be placed in the waste container.[13]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," "Halogenated Solid Waste," and the full chemical name: "6-Bromo-4-chloro-7-methoxyquinazoline."

  • Sealing and Storage: Securely seal the container and store it in a designated satellite accumulation area (SAA) with secondary containment.[10]

Protocol 4.2: Disposal of Contaminated Labware and Consumables

  • Glassware Decontamination:

    • Rationale: To ensure glassware can be safely washed and reused, a triple rinse procedure is employed to remove trace chemical residues.

    • Procedure: Rinse the contaminated glassware three times with a small amount of a suitable solvent (e.g., acetone, ethyl acetate) in which the compound is soluble. Each rinse volume should be collected and transferred into the designated "Halogenated Liquid Waste" container. After the triple rinse, the glassware can be washed normally.

  • Solid Consumables:

    • Procedure: Place all contaminated solid items, such as gloves, bench paper, and weigh boats, directly into the "Halogenated Solid Waste" container.

Protocol 4.3: Spill Management and Decontamination

  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Containment: Wearing full PPE, contain the spill by creating a dike around it with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for initial containment of a liquid spill.

  • Absorption: Carefully cover the spill with the absorbent material, working from the outside in to minimize spreading.

  • Collection: Once fully absorbed, carefully sweep or scoop the material into a sealable bag or container.[9]

  • Final Decontamination: Wipe the spill area with a towel wetted with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Waste Disposal: All materials used for the cleanup, including PPE, are considered hazardous waste and must be placed in the "Halogenated Solid Waste" container.[9][10]

Section 5: Final Disposal Pathway and Workflow

The final step is the transfer of custody to trained professionals. Never allow hazardous waste to accumulate. Once a waste container is three-quarters full, or after a designated accumulation time, contact your institution's EHS office to arrange for a pickup.[10]

Workflow Diagram: Disposal of 6-Bromo-4-chloro-7-methoxyquinazoline This diagram illustrates the decision-making process for proper waste stream management.

G Disposal Workflow for 6-Bromo-4-chloro-7-methoxyquinazoline Start Start: Waste Generated PPE Don Appropriate PPE (Fume Hood, Goggles, Double Gloves, Lab Coat) Start->PPE Identify Identify Waste Type Solid Solid Waste (Unused chemical, contaminated consumables) Identify->Solid Solid Liquid Liquid Waste (Solutions, reaction mixtures, rinsates) Identify->Liquid Liquid Spill Accidental Spill Identify->Spill Spill PPE->Identify SolidContainer Place in Labeled 'Halogenated Solid Waste' Container Solid->SolidContainer LiquidContainer Pour into Labeled 'Halogenated Liquid Waste' Container Liquid->LiquidContainer SpillCleanup Follow Spill Protocol 4.3 (Contain, Absorb, Collect) Spill->SpillCleanup Store Securely Close Container & Store in Designated Satellite Accumulation Area with Secondary Containment SolidContainer->Store LiquidContainer->Store SpillCleanup->SolidContainer Dispose of cleanup materials EHS Contact EHS for Pickup when Container is Full Store->EHS

Sources

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